N-Allylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFLWKPCQITJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022065 | |
| Record name | N-Allylaniline | |
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Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-09-3 | |
| Record name | N-2-Propen-1-ylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-09-3 | |
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| Record name | N-Allylaniline | |
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| Record name | N-Allylaniline | |
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| Record name | N-Allylaniline | |
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| Record name | N-Allylaniline | |
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| Record name | N-allylaniline | |
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| Record name | N-ALLYLANILINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to N-Allylaniline: Synthesis, Properties, and Core Applications
For Immediate Release
Hefei, China – November 28, 2025 – This whitepaper provides a comprehensive technical overview of N-allylaniline, a significant chemical intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's identification, physicochemical properties, synthesis protocols, and its pivotal role in the formation of key heterocyclic structures.
Compound Identification
This compound , a substituted aniline, is a versatile precursor in various chemical transformations. Its fundamental identifiers are:
-
IUPAC Name: N-prop-2-enylaniline
-
CAS Number: 589-09-3
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a convenient reference for experimental design and execution.
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Boiling Point | 218-220 °C |
| Density | 0.982 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.563 |
| Water Solubility | Insoluble |
| Appearance | Colorless to brown liquid |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is achievable through several established methods. Below are detailed protocols for two common approaches.
Direct N-Allylation of Aniline
This method involves the direct reaction of aniline with an allyl halide in the presence of a base.
Materials:
-
Aniline
-
Allyl chloride
-
25% (w/w) Sodium hydroxide aqueous solution
-
Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
Procedure:
-
Charge the reaction flask with aniline (4.000 mol) and a 25% by mass sodium hydroxide aqueous solution (2.000 mol).
-
Heat the mixture to 80 °C with stirring.
-
Once the internal temperature has stabilized, add allyl chloride (1.000 mol) dropwise over 2 hours, maintaining the temperature between 75 and 84 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
The crude this compound in the organic phase can be purified by distillation. A typical yield for this procedure is approximately 78.1%.[1]
Palladium-Catalyzed One-Pot Synthesis from Aniline and Allyl Alcohol
This protocol utilizes a palladium catalyst for the allylation of aniline with allyl alcohol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aniline
-
Allyl alcohol
-
Anhydrous toluene
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve palladium(II) acetate (1 mol%) and triphenylphosphine (4 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes to form a homogeneous solution.
-
Reaction Setup: To the catalyst solution, add aniline (1.0 equivalent), allyl alcohol (1.2 equivalents), and sodium carbonate (1.1 equivalents).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
The Aza-Claisen Rearrangement: A Key Transformation
This compound serves as a crucial precursor to its isomer, 2-allylaniline, through a thermally or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement known as the aza-Claisen rearrangement. This intramolecular process is fundamental for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The use of a Lewis acid can significantly accelerate this reaction, allowing it to proceed under milder conditions.
Below is a comparative summary of the efficacy of different Lewis acids in promoting the aza-Cope rearrangement (a type of aza-Claisen rearrangement) of N-allyl-N-methylaniline, a derivative of this compound.
| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| BF₃·OEt₂ | 111 | 1 | 85 | 110 |
Data adapted from a study on N-allyl-N-methylaniline, which serves as a representative example of this transformation.[2]
Experimental Protocol for Lewis Acid-Catalyzed Aza-Claisen Rearrangement
Preparation:
-
A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with the this compound substrate (1.0 equivalent).
-
An appropriate solvent (e.g., o-xylene) is added, followed by the Lewis acid (e.g., BF₃·OEt₂).
Reaction Execution:
-
The reaction mixture is heated to the desired temperature (e.g., 111 °C) and stirred for the specified time.
-
The progress of the reaction is monitored by a suitable analytical technique such as TLC or GC-MS.
Workup and Purification:
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-allylaniline.[2]
Visualizing the Aza-Claisen Rearrangement
The mechanism of the aza-Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The following diagram illustrates this fundamental transformation.
Caption: The Aza-Claisen rearrangement of this compound.
Experimental Workflow for Synthesis and Analysis
The general workflow for the synthesis of this compound and its subsequent analysis involves several key steps, from the initial reaction setup to the final characterization of the product.
Caption: General experimental workflow for this compound.
Conclusion
This compound is a chemical intermediate of significant value, particularly as a precursor to 2-allylaniline through the aza-Claisen rearrangement. This technical guide has provided essential information on its identification, properties, and detailed experimental protocols for its synthesis and key reactions. The strategic use of this compound opens avenues for the efficient construction of complex nitrogen-containing heterocyclic scaffolds, which are of paramount importance in the field of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of N-Allylaniline from Aniline and Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-allylaniline, a significant intermediate in the pharmaceutical and organic synthesis sectors. The document details two primary synthetic methodologies for the N-alkylation of aniline with allyl chloride: direct nucleophilic substitution under basic conditions and phase-transfer catalysis. It offers a comparative analysis of these methods, presenting quantitative data on reaction conditions, yields, and product selectivity. Detailed experimental protocols are provided for each method to ensure reproducibility. Furthermore, this guide includes diagrammatic representations of the reaction pathways and experimental workflows, designed to offer clarity and enhance understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is a crucial building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the allyl group to the aniline nitrogen atom provides a versatile functional handle for subsequent chemical modifications. The synthesis of this compound from the reaction of aniline and allyl chloride is a fundamental N-alkylation reaction. However, the efficiency and selectivity of this reaction are highly dependent on the chosen synthetic route and reaction conditions. A common challenge in this synthesis is controlling the degree of alkylation to favor the formation of the mono-allylated product, this compound, over the di-allylated byproduct, N,N-diallylaniline.
This guide explores two effective methods for this synthesis: a direct alkylation approach using a strong base and a more nuanced approach employing phase-transfer catalysis to facilitate the reaction between the immiscible reactants. The selection of an appropriate method is critical and is often guided by factors such as desired yield, selectivity, scalability, and environmental considerations.
Comparative Data Presentation
The following table summarizes the quantitative data for the two primary methods of synthesizing this compound from aniline and allyl chloride, allowing for a direct comparison of their efficacy.
| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | N,N-diallylaniline in Product Mixture (%) | Reference |
| Direct Alkylation | Sodium Hydroxide (aq) | None (Neat) | 75 - 84 | 4 | 78.1 | ~12.5 | |
| Phase-Transfer Catalysis | Potassium Carbonate/TBAB | Acetone | Reflux | 4 | High (specific value not reported) | High selectivity for mono-alkylation |
Note: While a specific yield for the phase-transfer catalysis of aniline with allyl chloride was not found in the searched literature, the methodology is widely reported to provide high yields and selectivity for the mono-alkylation of anilines.
Reaction Mechanisms and Pathways
The synthesis of this compound from aniline and allyl chloride proceeds via a nucleophilic substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the allyl chloride.
Direct Alkylation Pathway
In the direct alkylation method, a strong base such as sodium hydroxide deprotonates the aniline to form the anilide anion. This anion is a more potent nucleophile than aniline itself, readily attacking the allyl chloride to form this compound. A second deprotonation and subsequent allylation can lead to the formation of the N,N-diallylaniline byproduct.
Figure 1. Reaction pathway for direct alkylation.
Phase-Transfer Catalysis (PTC) Pathway
Phase-transfer catalysis is employed to facilitate the reaction between reactants in different phases (solid-liquid or liquid-liquid).[1] In this case, the solid base (potassium carbonate) deprotonates the aniline. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting anilide anion from the solid or aqueous phase into the organic phase where the allyl chloride is dissolved.[1] This allows the reaction to proceed under milder conditions and often with higher selectivity for mono-alkylation.[1]
Figure 2. Signaling pathway of phase-transfer catalysis.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from aniline and allyl chloride.
Method 1: Direct Alkylation with Sodium Hydroxide
This protocol is adapted from a patented procedure for the preparation of this compound.
Materials:
-
Aniline (372.5 g, 4.000 mol)
-
25% (w/w) Sodium hydroxide aqueous solution (320.0 g, 2.000 mol NaOH)
-
Allyl chloride (76.5 g, 1.000 mol)
-
Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
Procedure:
-
Charge the reaction flask with 372.5 g of aniline and 320.0 g of a 25% by mass sodium hydroxide aqueous solution.
-
Heat the mixture to 80 °C with stirring.
-
Once the internal temperature has stabilized, add 76.5 g of allyl chloride dropwise over 2 hours, maintaining the temperature between 75 to 84 °C.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
The organic phase can be analyzed by gas chromatography to determine the product distribution. The reported mass ratio of aniline:this compound:N,N-diallylaniline is approximately 68:28:4.
-
Purify the organic phase by distillation to obtain this compound.
Method 2: Phase-Transfer Catalysis
This protocol is a general procedure for the N-allylation of anilines using a phase-transfer catalyst and can be adapted for the synthesis of this compound.
Materials:
-
Aniline (10 mmol)
-
Allyl chloride (as required, typically in excess)
-
Anhydrous potassium carbonate (20 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.25 mmol)
-
Dry acetone (50 mL)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
Procedure:
-
To the round-bottom flask, add the aniline (10 mmol), anhydrous potassium carbonate (20 mmol), and tetrabutylammonium bromide (1.25 mmol).
-
Add 50 mL of dry acetone to the flask.
-
To this stirred suspension, add allyl chloride (e.g., 30 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by crystallization or column chromatography on silica gel to afford the pure this compound.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.
Figure 3. General experimental workflow.
Conclusion
The synthesis of this compound from aniline and allyl chloride can be effectively achieved through both direct alkylation under basic conditions and phase-transfer catalysis. The direct alkylation method is straightforward and provides a good yield, though it may result in a higher proportion of the di-allylated byproduct. Phase-transfer catalysis offers a milder and often more selective alternative, favoring the formation of the desired mono-allylated product. The choice between these methods will depend on the specific requirements of the synthesis, including the desired purity of the final product, scalability, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.
References
An In-depth Technical Guide to the Aza-Claisen Rearrangement of N-allylaniline to 2-allylaniline
For Researchers, Scientists, and Drug Development Professionals
The Aza-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, provides an efficient pathway for the synthesis of 2-allylaniline from N-allylaniline. This intramolecular[1][1]-sigmatropic rearrangement is a key transformation in organic synthesis, as 2-allylaniline serves as a versatile precursor for a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and biologically active molecules.[2][3] This technical guide provides a comprehensive overview of the Aza-Claisen rearrangement of this compound, detailing the reaction mechanism, experimental protocols, and a comparative analysis of various reaction conditions.
Reaction Mechanism and Theory
The Aza-Claisen rearrangement of this compound is a concerted pericyclic reaction that proceeds through a cyclic transition state.[4] The reaction can be induced thermally or catalyzed by Lewis acids. In the thermal process, high temperatures are typically required to overcome the activation energy barrier. Lewis acid catalysis significantly accelerates the reaction by coordinating to the nitrogen atom of the this compound, which lowers the activation energy of the rearrangement and allows the reaction to proceed under milder conditions.
Aza-Claisen rearrangement mechanism.
Experimental Data Summary
The efficiency of the Aza-Claisen rearrangement of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data for thermal, Lewis acid-catalyzed, and microwave-assisted methods.
Table 1: Thermal Aza-Claisen Rearrangement
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Decalin or N,N-diethylaniline | 180-220 | 4-8 | Not specified | |
| N-allylanilines | Undecane | High | Not specified | Moderate |
Note: The thermal rearrangement can be accompanied by a competing elimination reaction of the allyl group.
Table 2: Lewis Acid-Catalyzed Aza-Claisen Rearrangement
| Substrate | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Allyl-N-methylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 85 | |
| N-Allyl-N-ethylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 87 | |
| N-Allyl-N-benzylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 78 | |
| N-allylanilines | Bi(OTf)₃ | Not specified | Not specified | Not specified | Not specified | 71 | |
| Allylic morpholine | Yb(OTf)₃ | 10 | CH₂Cl₂ | 23 | 2-6 h | >75 | |
| Allylic morpholine | AlCl₃ | 10 | CH₂Cl₂ | 23 | 2-6 h | >75 | |
| Allylic morpholine | TiCl₄·THF₂ | 5 | CH₂Cl₂ | 23 | 2-6 h | 92 |
Table 3: Microwave-Assisted Aza-Claisen Rearrangement
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound (protected) | BF₃·OEt₂ | - | 170 | 2 min | >95 | |
| Allylic trichloroacetimidates | - | o-xylene | Not specified | 5 min | Good | |
| N-allylanilines | BF₃·OEt₂ | - | Not specified | minutes | Not specified |
Experimental Protocols
Detailed experimental protocols are essential for the successful execution and reproducibility of the Aza-Claisen rearrangement.
Thermal Aza-Claisen Rearrangement Protocol
This protocol is adapted for a gram-scale synthesis.
Materials:
-
This compound (10 g, 75.1 mmol)
-
High-boiling point solvent (e.g., decalin or N,N-diethylaniline, 50 mL)
Procedure:
-
Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Add this compound and the solvent to the flask.
-
Heat the mixture to reflux (typically 180-220 °C, depending on the solvent) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the crude 2-allylaniline by vacuum distillation or column chromatography on silica gel.
Lewis Acid-Catalyzed Aza-Claisen Rearrangement Protocol
This general procedure is adapted from the work of Stille, et al.
Materials:
-
This compound substrate (1.0 equiv)
-
Lewis Acid (e.g., BF₃·OEt₂, see Table 2 for loading)
-
Anhydrous solvent (if required)
Procedure:
-
Charge a flame-dried flask equipped with a magnetic stir bar and a reflux condenser with the this compound substrate.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid to the flask.
-
Stir the reaction mixture at the specified temperature (see Table 2) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the resulting crude 2-allylaniline by flash column chromatography on silica gel.
Microwave-Assisted Protocol
For the microwave-assisted procedure using BF₃·OEt₂:
-
Charge a sealed microwave vessel with the this compound and the Lewis acid.
-
Subject the mixture to microwave irradiation at a set temperature (e.g., 170 °C) for a short duration (e.g., 1-2 minutes).
-
Workup and purification follow a similar procedure as described for the Lewis acid-catalyzed method.
General experimental workflow.
Conclusion
The Aza-Claisen rearrangement of this compound to 2-allylaniline is a synthetically valuable transformation. While thermal conditions can effect the rearrangement, the use of Lewis acid catalysis or microwave irradiation offers significant advantages, including milder reaction conditions, shorter reaction times, and often higher yields. The choice of method will depend on the specific substrate, desired scale, and available equipment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of 2-allylaniline and its derivatives for further applications.
References
N-Allylaniline: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Allylaniline is a valuable and versatile building block in organic synthesis, primarily serving as a precursor for a diverse array of nitrogen-containing heterocyclic compounds. Its unique structure, possessing a nucleophilic secondary amine and a reactive allyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, its key chemical reactions, and its applications, particularly in the construction of pharmacologically relevant scaffolds. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its use in research and development.
Introduction
This compound (CAS No. 589-09-3) is an aromatic amine that has garnered significant attention as a synthetic intermediate.[1] Its molecular structure consists of an aniline ring N-substituted with an allyl group (C=C-C). This bifunctionality is the key to its utility, enabling transformations at the nitrogen atom, the aromatic ring, and the allyl moiety.
The primary application of this compound lies in its role as a precursor to complex molecules, especially nitrogen-containing heterocycles like indoles, quinolines, and their derivatives.[2][3] These structural motifs are core components of numerous pharmaceuticals, natural products, and functional materials, making this compound a compound of high interest for professionals in drug discovery and medicinal chemistry.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 589-09-3 | |
| Molecular Formula | C₉H₁₁N | |
| Molecular Weight | 133.19 g/mol | |
| Boiling Point | 218-220 °C | |
| Density | 0.982 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.563 | |
| Appearance | Colorless to brown liquid | |
| Solubility | Insoluble in water |
Synthesis of this compound
The synthesis of this compound can be achieved through various catalytic methods, offering flexibility in the choice of allyl source and reaction conditions. The selection of a specific method often depends on factors like cost, atom economy, and catalyst availability.
Catalytic N-Allylation of Aniline
Transition-metal catalysis is the most prevalent approach for synthesizing this compound. Key strategies include the palladium-catalyzed Tsuji-Trost reaction and ruthenium-catalyzed processes utilizing the "borrowing hydrogen" or "hydrogen autotransfer" concept.
-
Palladium-Catalyzed Allylation : This method typically involves a palladium catalyst, such as Pd(OAc)₂, and an allylic substrate with a good leaving group, like allyl methyl carbonate. The reaction proceeds via a π-allylpalladium(II) complex.
-
Ruthenium/Iridium-Catalyzed Allylation : These methods offer a more atom-economical route by using allyl alcohol as the allylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then condenses with aniline. The intermediate is then reduced by the "borrowed" hydrogen to yield this compound and water as the only byproduct.
-
Heterogeneous Catalysis : Solid acid catalysts, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂), provide a reusable and sustainable option for the monoallylation of aniline with allyl alcohol, demonstrating high selectivity and applicability in continuous flow systems.
Table 2: Comparative Data for N-Allylation of Aniline
| Catalyst System | Allyl Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/dppf | Allyl alcohol | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | |
| [Ru(p-cymene)Cl₂]₂ | Allyl alcohol | - | - | 110 | 24 | - | |
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | - | n-octane | 140 | 24 | 71 | |
| None | Allyl chloride | NaOH (aq) | Water | 75-84 | 4 | 78.1 |
General Experimental Protocols
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).
-
Add anhydrous tetrahydrofuran (THF) (5 mL) and stir the mixture at room temperature for 10 minutes to form a homogeneous solution.
-
Add aniline (1.0 mmol), allyl methyl carbonate (1.2 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford this compound.
-
In a flask equipped with a stirrer, reflux condenser, and thermometer, combine aniline (372.5 g, 4.00 mol) and a 25% by mass sodium hydroxide aqueous solution (320.0 g, 2.00 mol NaOH).
-
Heat the mixture to 80 °C.
-
Once the temperature is stable, add allyl chloride (76.5 g, 1.00 mol) dropwise over 2 hours, maintaining the temperature between 75-84 °C.
-
Stir the mixture at this temperature for an additional 2 hours.
-
After cooling to room temperature, separate the oil phase.
-
Purify the product by distillation (boiling point 84-86 °C / 1.0 kPa) to yield this compound.
Reaction Mechanisms and Workflows
The catalytic N-allylation of amines is a versatile transformation that can proceed through several mechanistic pathways, depending on the catalyst and allylic partner.
References
Reactivity of the allyl group in N-Allylaniline
An in-depth technical guide on the reactivity of the allyl group in N-allylaniline, designed for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an aromatic amine featuring an allyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₁N, and it serves as a versatile intermediate in organic synthesis.[1][2][3] The unique reactivity of this compound stems from the interplay between the nucleophilic nitrogen, the electron-rich aromatic ring, and the versatile allyl group. This guide explores the core reactivity of the allyl moiety, which can undergo a wide range of transformations, including pericyclic rearrangements, electrophilic additions, transition-metal catalyzed reactions, and radical substitutions. These reactions provide powerful pathways for synthesizing complex nitrogen-containing heterocycles and other valuable structures, making this compound a significant building block in medicinal chemistry and materials science.[4][5]
Pericyclic Reactions: The Aza-Claisen Rearrangement
The most prominent reaction of the allyl group in aryl allyl amines is the aza-Claisen rearrangement, a powerful-sigmatropic rearrangement that forms a carbon-carbon bond. When this compound is heated, it undergoes rearrangement to form o-allylaniline. This transformation proceeds through a concerted, intramolecular, cyclic transition state. The reaction is a key method for synthesizing ortho-allylated anilines, which are crucial precursors for various heterocyclic compounds.
If both ortho positions on the aniline ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para position. The reaction can be induced thermally, sometimes requiring high temperatures (100–200 °C), or catalyzed by Lewis acids to proceed under milder conditions.
References
The Interplay of Electronic and Steric Effects in N-Allylaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allylaniline and its derivatives are pivotal building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and utility of these compounds are intrinsically governed by the delicate balance of electronic and steric effects exerted by substituents on the aniline ring. Understanding these influences is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the electronic and steric effects in this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Electronic Effects in this compound Derivatives
The electronic nature of substituents on the aromatic ring of this compound significantly modulates the electron density of the entire molecule, thereby influencing its reactivity in various transformations. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents with reaction rates and equilibrium constants.
The Hammett Equation
The Hammett equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted this compound.
-
k₀ is the rate constant for the reaction of the unsubstituted this compound.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.
Impact on Reactivity
The electronic effects of substituents play a crucial role in various reactions of this compound derivatives, including electrophilic aromatic substitution, nucleophilic substitution, and rearrangements.
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aniline nitrogen and the aromatic ring. This enhances the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. In reactions where the aniline nitrogen acts as a nucleophile, EDGs generally increase the reaction rate.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen and the aromatic ring. This reduces the nucleophilicity of the nitrogen atom but can activate the aromatic ring for nucleophilic aromatic substitution.
The following table summarizes the Hammett substituent constants (σp) for various groups and their qualitative effect on the reactivity of the aniline nitrogen as a nucleophile.
| Substituent (para-) | Hammett Constant (σp) | Electronic Effect | Impact on Nitrogen Nucleophilicity |
| -OCH₃ | -0.27 | Strong Electron-Donating | Increases |
| -CH₃ | -0.17 | Electron-Donating | Increases |
| -H | 0.00 | Neutral | Baseline |
| -Cl | 0.23 | Electron-Withdrawing | Decreases |
| -CN | 0.66 | Strong Electron-Withdrawing | Decreases |
| -NO₂ | 0.78 | Very Strong Electron-Withdrawing | Significantly Decreases |
Steric Effects in this compound Derivatives
Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in the reactivity of this compound derivatives, particularly for ortho-substituted compounds. The Taft equation is often employed to disentangle steric effects from electronic effects.
The Taft Equation
A simplified form of the Taft equation focusing on steric effects is:
log(k/k₀) = δEₛ
where:
-
k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.
-
δ (delta) is the reaction constant, indicating the sensitivity of the reaction to steric effects.
-
Eₛ is the steric parameter, which quantifies the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.
Influence on Reaction Accessibility
Ortho-substituents can significantly hinder the approach of reagents to the nitrogen atom or the ortho-positions of the aromatic ring. This steric shielding can:
-
Decrease reaction rates: By impeding the formation of the transition state.
-
Influence regioselectivity: By directing incoming groups to less hindered positions.
-
Prevent over-alkylation: The steric bulk of the N-allyl group and any ortho-substituents can prevent the addition of a second allyl group to the nitrogen atom.[1]
The following table provides Taft steric parameters (Eₛ) for some common ortho-substituents.
| Substituent (ortho-) | Taft Steric Parameter (Eₛ) | Steric Hindrance |
| -H | 0.00 | Minimal |
| -CH₃ | -1.24 | Moderate |
| -C(CH₃)₃ | -1.74 | High |
Data Presentation: Substituent Effects on Spectroscopic Properties
Electronic and steric effects also manifest in the spectroscopic data of this compound derivatives.
¹H NMR Spectroscopy
The chemical shift of the N-H proton and the aromatic protons is sensitive to the electronic environment. EDGs will generally cause an upfield shift (lower ppm) of these signals due to increased electron density, while EWGs will cause a downfield shift (higher ppm).
| Substituent (para-) | Approximate N-H Chemical Shift (δ, ppm) | Approximate Aromatic Proton Chemical Shifts (δ, ppm) |
| -OCH₃ | 3.6 - 3.8 | 6.6 - 6.8 |
| -CH₃ | 3.7 - 3.9 | 6.8 - 7.1 |
| -H | 3.8 - 4.0 | 6.6 - 7.2 |
| -Cl | 3.9 - 4.1 | 6.6 - 7.2 |
| -NO₂ | 4.2 - 4.5 | 6.6 - 8.1 |
FT-IR Spectroscopy
The position of the C-N stretching vibration in the infrared spectrum is also influenced by substituents. EDGs tend to decrease the C-N bond order, shifting the stretching frequency to lower wavenumbers, while EWGs have the opposite effect.
| Substituent (para-) | Approximate C-N Stretch (cm⁻¹) |
| -OCH₃ | 1230 - 1250 |
| -CH₃ | 1250 - 1270 |
| -H | 1260 - 1280 |
| -Cl | 1270 - 1290 |
| -NO₂ | 1280 - 1300 |
Experimental Protocols
General Procedure for the Synthesis of Substituted N-Allylanilines
This protocol describes a general method for the N-allylation of substituted anilines using allyl bromide.
Materials:
-
Substituted aniline (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the substituted aniline (1.0 eq) and potassium carbonate (2.0 eq).
-
Add acetonitrile to dissolve the reactants.
-
Add allyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-allyl substituted aniline.
Characterization
The synthesized compounds should be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C-N, C=C).
-
Mass Spectrometry: To determine the molecular weight of the product.
Mandatory Visualizations
Caption: Electronic effects of substituents on this compound.
Caption: Steric hindrance from ortho-substituents.
Caption: Synthesis and purification workflow.
Conclusion
The electronic and steric properties of substituents on the this compound scaffold are critical determinants of their chemical behavior. A thorough understanding of these effects, guided by principles embodied in the Hammett and Taft equations, allows for the rational design of synthetic strategies and the prediction of reaction outcomes. By carefully selecting substituents, researchers can fine-tune the reactivity of this compound derivatives to achieve desired transformations with high efficiency and selectivity, paving the way for the development of novel and valuable molecules in various scientific and industrial fields.
References
An In-depth Technical Guide to N-Allylaniline: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of N-allylaniline and a representative experimental workflow for its synthesis. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in drug discovery and materials science.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Citations |
| Molecular Weight | 133.19 g/mol | [1][2] |
| Molecular Formula | C₉H₁₁N | [1][2] |
| CAS Number | 589-09-3 | [2] |
| Boiling Point | 218-220 °C | |
| Density | 0.982 g/mL at 25 °C | |
| Refractive Index | n20/D 1.563 |
Synthetic Workflow: Direct N-Allylation of Aniline
A common and straightforward method for the synthesis of this compound is the direct N-allylation of aniline using an allyl halide in the presence of a base. The following diagram illustrates the typical experimental workflow for this procedure.
Caption: Workflow for the direct N-allylation of aniline.
Experimental Protocol: Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound via the direct allylation of aniline.
Materials:
-
Aniline
-
Allyl chloride
-
25% (by mass) aqueous sodium hydroxide solution
-
Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer
Procedure:
-
In the reaction flask, combine aniline and a 25% aqueous solution of sodium hydroxide.
-
Heat the mixture to 80 °C with stirring.
-
Once the temperature has stabilized, add allyl chloride dropwise over a period of 2 hours, maintaining the reaction temperature between 75 and 84 °C.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
Separate the oil phase from the aqueous phase.
-
Purify the crude product by distillation to obtain this compound.
This guide serves as a foundational resource for professionals engaged in chemical research and development, providing essential data and a practical synthetic protocol for this compound.
References
The Pivotal Role of N-Allylaniline as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-allylaniline stands as a versatile and highly valuable chemical intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a secondary amine tethered to both a phenyl ring and a reactive allyl group, provides a gateway to a diverse array of complex molecules. This guide offers an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its instrumental role in the development of pharmaceutical agents.
Synthesis of this compound
The efficient synthesis of this compound is paramount to its utility as a chemical intermediate. The most prevalent methods involve the N-allylation of aniline using various allylating agents.
N-Allylation of Aniline with Allyl Halides
A common and straightforward approach to synthesize this compound is the reaction of aniline with an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.
| Allylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Chloride | NaOH | Water | 75-84 | 4 | 78.1 | [1] |
| Allyl Bromide | Na₂CO₃ | Ethanol | Reflux | 6-8 | Not Specified | [2] |
| Allyl Bromide | Mg-Al Hydrotalcite | aq. Ethanol | RT | 1.5 | ~70 (mono-allylated) | [3] |
| Allyl Alcohol | 10 wt% WO₃/ZrO₂ | n-Octane | 140 | 24 | 71 | [4] |
| Allyl Alcohol | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [5] |
Palladium-Catalyzed N-Allylation with Allyl Alcohol
More sustainable and atom-economical routes utilize allyl alcohol as the allylating agent, catalyzed by transition metals such as palladium. These methods avoid the formation of halide waste streams.
Key Reactions of this compound
The synthetic utility of this compound is largely defined by its reactivity, particularly in rearrangement and coupling reactions that construct molecular complexity.
Aza-Claisen Rearrangement
The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that transforms this compound into 2-allylaniline. This reaction is a key step in the synthesis of various heterocyclic compounds. The rearrangement can be induced thermally or catalyzed by Lewis acids, which often allows for milder reaction conditions and improved yields.
| Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Thermal | N,N-Diethylaniline | 180-220 | 4-8 h | Not Specified | |
| N-Allyl-N-methylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 85 | |
| N-Allyl-N-ethylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 87 | |
| N-Allyl-N-benzylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 78 |
Caption: Mechanism of the Lewis acid-catalyzed aza-Claisen rearrangement.
Heck Coupling
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound and its derivatives can participate in Heck coupling reactions, providing a route to more complex substituted anilines.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | High | |
| 4-Bromobenzotrifluoride | Styrene | [(p-CF₃C₆H₄)PdBr₂]₂²⁻ | MeCy₂N | Toluene/ACN | 130 | High | |
| Aryl Halides | Allylic Alcohols | aNHC-Pd(II) complex | NaOAc | DMF | Not Specified | 50-90 |
Applications in Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the class of allylamine antifungals.
Synthesis of Allylamine Antifungals: Naftifine and Terbinafine
The allylamine class of antifungal drugs, which includes Naftifine and Terbinafine, functions by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The synthesis of these drugs often involves the introduction of an allylic side chain, for which this compound derivatives can be valuable precursors.
While direct synthesis of Naftifine and Terbinafine may not always proceed via this compound itself, the core allylamine structure is a key feature. For instance, the synthesis of Terbinafine involves the reaction of N-methyl-1-naphthalenemethanamine with an appropriate allylic halide.
Caption: Synthetic workflow for Terbinafine.
Experimental Protocols
Synthesis of this compound from Aniline and Allyl Chloride
Materials:
-
Aniline (4.000 mol, 372.5 g)
-
25% (w/w) Sodium Hydroxide solution (2.000 mol NaOH, 320.0 g)
-
Allyl Chloride (1.000 mol, 76.5 g)
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, combine aniline and the sodium hydroxide solution.
-
Heat the mixture to 80 °C with stirring.
-
Once the internal temperature has stabilized, add the allyl chloride dropwise over 2 hours, maintaining the temperature between 75-84 °C.
-
After the addition is complete, continue stirring at the same temperature for an additional 2 hours.
-
Cool the reaction mixture to room temperature and separate the oil phase.
-
Purify the oil phase by distillation to obtain this compound as a light yellow transparent liquid (boiling point 84-86 °C / 1.0 kPa).
Yield: 104.0 g (0.781 mol, 78.1%).
Caption: Experimental workflow for the synthesis of this compound.
Thermal Aza-Claisen Rearrangement of this compound
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the high-boiling solvent.
-
Place the flask in a preheated oil bath at 180-220 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-allylaniline.
Conclusion
This compound is a cornerstone intermediate in organic synthesis, offering a versatile platform for the construction of a wide range of valuable molecules. Its accessibility through straightforward synthetic routes and its rich reactivity, particularly in aza-Claisen rearrangements and palladium-catalyzed coupling reactions, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound is essential for the design and synthesis of novel therapeutic agents and other high-value chemical entities. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this pivotal chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolines using N-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The synthesis of substituted quinolines is, therefore, a critical area of research. N-Allylaniline and its derivatives have emerged as versatile precursors for the construction of the quinoline ring system through various intramolecular cyclization strategies. This document provides detailed application notes and protocols for three key methods for the synthesis of quinolines from this compound: Brønsted acid-catalyzed cyclization, metal-free oxidative cycloisomerization, and palladium-catalyzed oxidative cyclization.
Brønsted Acid-Catalyzed Intramolecular Cyclization
Brønsted acids can effectively catalyze the intramolecular hydroamination of N-protected-2-allylanilines to yield tetrahydroquinolines. This method is highly atom-economical and provides a straightforward route to the saturated quinoline core. The reaction is believed to proceed through protonation of the double bond, followed by intramolecular nucleophilic attack of the aniline nitrogen.
Quantitative Data Summary
| Entry | Substrate (N-Protected-2-allylaniline) | Acid Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Tosyl-2-allylaniline | TfOH (20) | 80 | 3 | 2-Methyl-1-tosyl-1,2,3,4-tetrahydroquinoline | 92 |
| 2 | N-Mesyl-2-allylaniline | TfOH (20) | 80 | 3 | 2-Methyl-1-mesyl-1,2,3,4-tetrahydroquinoline | 88 |
| 3 | N-Boc-2-allylaniline | TfOH (20) | 80 | 24 | 2-Methyl-1-Boc-1,2,3,4-tetrahydroquinoline | 85 |
| 4 | N-Cbz-2-allylaniline | TfOH (20) | 80 | 24 | 2-Methyl-1-Cbz-1,2,3,4-tetrahydroquinoline | 84 |
Experimental Protocol: Synthesis of 2-Methyl-1-tosyl-1,2,3,4-tetrahydroquinoline
Materials:
-
N-Tosyl-2-allylaniline
-
Triflic acid (TfOH)
-
Anhydrous toluene
-
Triethylamine
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-tosyl-2-allylaniline (1.0 mmol, 1.0 equiv.) in dry toluene (1.0 mL) in a sealed vial, add triflic acid (0.2 mmol, 0.2 equiv.) via syringe.
-
Place the vial in a preheated oil bath at 80 °C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding triethylamine (3 mmol).
-
Perform a standard aqueous work-up.
-
Isolate the crude product and purify by flash chromatography on silica gel (eluent: ethyl acetate/n-hexane = 1/12) to afford the pure 2-methyl-1-tosyl-1,2,3,4-tetrahydroquinoline.[1]
Reaction Mechanism
Caption: Proposed mechanism for Brønsted acid-catalyzed cyclization.
Metal-Free DMSO-Mediated Oxidative Cycloisomerization
A metal-free approach to quinoline synthesis from 2-allylanilines involves an oxidative cycloisomerization mediated by dimethyl sulfoxide (DMSO). This method is advantageous as it avoids the use of transition metal catalysts. The reaction is thought to proceed via oxidation of the 2-allylaniline, followed by a six-electron cyclization and subsequent oxidation to the aromatic quinoline.[2]
Quantitative Data Summary
| Entry | Substrate (2-Allylaniline derivative) | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Allylaniline | KOtBu | 120 | 12 | 2-Methylquinoline | 85 |
| 2 | 4-Methyl-2-allylaniline | KOtBu | 120 | 12 | 2,6-Dimethylquinoline | 82 |
| 3 | 4-Methoxy-2-allylaniline | KOtBu | 120 | 12 | 6-Methoxy-2-methylquinoline | 78 |
| 4 | 4-Chloro-2-allylaniline | KOtBu | 120 | 12 | 6-Chloro-2-methylquinoline | 75 |
Experimental Protocol: Synthesis of 2-Methylquinoline
Materials:
-
2-Allylaniline
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-allylaniline (1.0 mmol, 1.0 equiv.).
-
Add anhydrous DMSO (5 mL).
-
Add potassium tert-butoxide (0.2 mmol, 0.2 equiv.).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methylquinoline.
Reaction Pathway
Caption: DMSO-mediated oxidative cycloisomerization pathway.[2]
Palladium-Catalyzed Oxidative Cyclization
Palladium catalysts are highly effective in promoting the oxidative cyclization of o-vinylanilines (which can be considered derivatives of this compound after isomerization) with various coupling partners to afford substituted quinolines. Molecular oxygen can often be used as the terminal oxidant in these reactions, making them environmentally attractive.[3]
Quantitative Data Summary
| Entry | o-Vinylaniline | Alkyne | Catalyst System | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | 2-Vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 2-Phenyl-3-methylquinoline | 86 | | 2 | 4-Methyl-2-vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 6-Methyl-2-phenyl-3-methylquinoline | 82 | | 3 | 2-Vinylaniline | 1-Hexyne | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 2-Butyl-3-methylquinoline | 75 | | 4 | 4-Chloro-2-vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 6-Chloro-2-phenyl-3-methylquinoline | 78 |
Experimental Protocol: Synthesis of 2-Phenyl-3-methylquinoline
Materials:
-
2-Vinylaniline
-
Phenylacetylene
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Copper(II) trifluoroacetate (Cu(TFA)₂)
-
Pivalic acid (PivOH)
-
Acetonitrile (MeCN), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxygen balloon
-
Schlenk flask and standard glassware
Procedure:
-
To a dry Schlenk flask, add PdCl₂ (0.02 mmol, 0.02 equiv.), PPh₃ (0.04 mmol, 0.04 equiv.), and Cu(TFA)₂·xH₂O (0.2 mmol, 0.2 equiv.).
-
Add a magnetic stir bar and evacuate and backfill the flask with oxygen (repeat three times).
-
Add a solution of 2-vinylaniline (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and PivOH (0.2 mmol, 0.2 equiv.) in a mixture of anhydrous MeCN (3 mL) and DMSO (1 mL).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 2-phenyl-3-methylquinoline.[3]
Experimental Workflow
References
- 1. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of N-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions involving N-allylaniline and its derivatives. The protocols detailed below are essential for the synthesis of a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. The strategic use of palladium catalysts allows for efficient and selective transformations under relatively mild conditions.
Palladium-Catalyzed N-Allylation of Anilines
The N-allylation of anilines is a fundamental method for synthesizing the this compound precursors required for subsequent cyclization and cross-coupling reactions. The Tsuji-Trost reaction is a classic example of this transformation, involving the palladium(0)-catalyzed reaction of an amine with an allylic substrate.[1][2][3]
Quantitative Data for N-Allylation of Substituted Anilines
| Entry | Aniline Derivative | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [4] |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 92 | [4] |
| 3 | 4-Chloroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 78 | |
| 4 | 4-Nitroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 24 | 65 | |
| 5 | 2-Methylaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 81 | |
| 6 | 3-(Trifluoromethyl)aniline | Pd(OAc)₂ / PPh₃ | THF | 80 | 24 | 75 |
Experimental Protocol: N-Allylation of Aniline
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Aniline
-
Allyl alcohol
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve palladium(II) acetate (0.02 mmol, 1 mol%) and triphenylphosphine (0.08 mmol, 4 mol%) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes to form a homogeneous solution.
-
Reaction Setup: To the catalyst solution, add aniline (2.0 mmol), allyl alcohol (2.4 mmol), and sodium carbonate (2.2 mmol).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Reaction Mechanism: Tsuji-Trost N-Allylation
Caption: Catalytic cycle of the Tsuji-Trost N-allylation reaction.
Intramolecular Cyclization of 2-Allylaniline for Indole Synthesis
The palladium-catalyzed intramolecular cyclization of 2-allylaniline derivatives is a powerful method for constructing indole and indoline scaffolds, which are prevalent in biologically active molecules. This transformation can proceed through different pathways, such as a Wacker-type or an aminopalladation/reductive elimination mechanism, depending on the reaction conditions.
Quantitative Data for Indole Synthesis from 2-Allylaniline Derivatives
| Entry | Substrate | Catalyst | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-Allylaniline | Pd(OAc)₂ | Pyridine | DMA | 100 | 8 | 2-Methylindole | 78 | |
| 2 | o-Allylaniline | Pd(OAc)₂ | O₂ | Toluene | 100 | 24 | 2-Benzyl-3-methylindole | 85 | |
| 3 | N-Aryl-2-allylaniline | Pd(OAc)₂ | P(t-Bu)₃ / NaOt-Bu | Toluene | 100 | 24 | N-Aryl-2-benzylindoline | 72 |
Experimental Protocol: Synthesis of 2-Methylindole
Materials:
-
2-Allylaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Pyridine
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Oxygen balloon
-
Schlenk flask and standard glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-allylaniline (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Add anhydrous DMA (5 mL), followed by pyridine (0.2 mmol, 0.2 eq.) and palladium(II) acetate (0.1 mmol, 0.1 eq.).
-
Reaction Conditions: Purge the flask with oxygen and maintain it under an oxygen balloon atmosphere. Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methylindole.
Reaction Mechanism: Wacker-Type Intramolecular Cyclization
Caption: Proposed Wacker-type mechanism for indole synthesis.
Synthesis of Quinolines from Anilines and Allyl Alcohols
Palladium catalysis enables the synthesis of quinolines through the oxidative cyclization of anilines and allyl alcohols. This process is highly atom-economical and can proceed without the need for acids, bases, or other additives.
Quantitative Data for Quinoline Synthesis
| Entry | Aniline | Allyl Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 79 (GC Yield) | |
| 2 | 4-Methylaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 82 | |
| 3 | 4-Methoxyaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 85 | |
| 4 | 4-Chloroaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 75 |
Experimental Protocol: Synthesis of 2-Phenylquinoline
Materials:
-
Aniline
-
Cinnamyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dimethyl sulfoxide (DMSO)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: In a reaction tube, combine aniline (1.0 mmol), cinnamyl alcohol (1.2 mmol), and palladium(II) acetate (0.1 mmol, 10 mol%) in DMSO (2 mL).
-
Reaction: Heat the mixture at 130 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield 2-phenylquinoline.
Proposed Reaction Pathway for Quinoline Synthesis
Caption: Plausible reaction pathway for quinoline synthesis.
Synthesis of 3-Bromopyrroles
Palladium catalysis can be employed in the intermolecular oxidative cyclization of N-allylamines with bromoalkynes to produce functionalized 3-bromopyrroles. This method allows for the retention of the bromine atom, which can be used for further synthetic modifications.
Experimental Protocol: General Procedure for 3-Bromopyrrole Synthesis
Materials:
-
This compound derivative
-
Bromoalkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., Ag₂O)
-
Solvent (e.g., Toluene)
-
Standard reaction glassware
Procedure (General):
-
Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 eq), bromoalkyne (1.2 eq), palladium catalyst (5 mol%), and oxidant (2.0 eq) in the chosen solvent.
-
Reaction: Heat the mixture under an inert atmosphere for the specified time, monitoring by TLC.
-
Workup and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the 3-bromopyrrole product.
Note: Specific quantitative data for this reaction was not available in the provided search results, hence a generalized protocol is presented.
Logical Workflow for 3-Bromopyrrole Synthesis
Caption: Experimental workflow for 3-bromopyrrole synthesis.
References
Application Notes and Protocols: N-Allylaniline in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of N-allylaniline as a precursor for the construction of valuable nitrogen-containing heterocyclic scaffolds. The strategic placement of the allyl group on the aniline nitrogen atom allows for a variety of cyclization strategies to access key heterocyclic cores, such as quinolines and indoles, which are prevalent in numerous biologically active compounds and pharmaceuticals. This document details established synthetic methodologies, provides specific experimental protocols, and presents quantitative data to aid in reaction optimization. Furthermore, it visualizes key reaction workflows and relevant biological signaling pathways.
Synthesis of Quinolines from this compound
The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved from this compound through several methodologies, most notably via acid-catalyzed cyclization and transition metal-catalyzed reactions.
Acid-Catalyzed Hydroamination/Cyclization
Acid-catalyzed intramolecular hydroamination of the allyl group in this compound derivatives provides a direct route to tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines.
Data Presentation: Acid-Catalyzed Cyclization of N-Protected Allylanilines
| Entry | Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | N-Tosyl-2-allylaniline | TfOH (0.2) | Toluene | 80 | 3 | 2-Methyl-N-tosylindoline | 98 |
| 2 | N-Benzoyl-2-allylaniline | TfOH (1.0) | Toluene | 110 | 72 | N-Benzoyl-2-methylindoline | Good |
| 3 | N-Acryloyl-2-allylaniline | TfOH (1.0) | Toluene | 110 | 24 | Trace product | - |
| 4 | N-Cbz-2-allylaniline | TfOH (0.2) | Toluene | 80 | - | No cyclization | 0 |
Data synthesized from a study on N-protected 2-allylanilines, which provides insights into the reactivity of related substrates.[1]
Experimental Protocol: Triflic Acid-Catalyzed Hydroamination of N-Protected 2-Allylaniline [1]
This protocol describes the cyclization of an N-protected 2-allylaniline, which serves as a model for the cyclization of this compound derivatives.
-
Materials:
-
N-protected 2-allylaniline (1.0 mmol, 1 equiv.)
-
Triflic acid (TfOH) (0.2 mmol, 0.2 equiv.)
-
Dry Toluene (1.0 mL)
-
Triethylamine
-
Ethyl acetate
-
n-Hexane
-
Silica gel
-
-
Procedure:
-
To a solution of the N-protected 2-allylaniline (1.0 mmol) in dry toluene (1.0 mL) in a vial, add triflic acid (0.2 mmol) via syringe.
-
Place the sealed vial in a preheated oil bath at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding triethylamine (3 mmol).
-
Perform a standard aqueous work-up.
-
Isolate the product by flash chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.
-
Reaction Workflow: Acid-Catalyzed Indoline/Tetrahydroquinoline Synthesis
Caption: Workflow for acid-catalyzed synthesis of indolines or tetrahydroquinolines.
Oxidative Cycloisomerization
Metal-free oxidative cycloisomerization provides an alternative route to quinolines from ortho-allylanilines, which can be conceptually extended to this compound rearrangements.
Reaction Workflow: DMSO-Mediated Oxidative Cycloisomerization
Caption: Proposed workflow for the synthesis of quinolines via oxidative cycloisomerization.[2]
Synthesis of Indoles from this compound
The synthesis of indoles from this compound can be accomplished through sigmatropic rearrangements, offering an atom-economical route to this important heterocyclic core.
Sigmatropic Rearrangement Cascade
This two-step synthesis involves the oxidation of this compound followed by a cascade of rearrangements.
Data Presentation: Synthesis of Indoles via Sigmatropic Rearrangement
| Entry | N-Allyloxyaniline Substituent | Product | Yield (%) |
| 1 | H | Indole | Moderate |
| 2 | p-Me | 5-Methylindole | Moderate |
| 3 | p-OMe | 5-Methoxyindole | Moderate |
| 4 | p-CN | 5-Cyanoindole | Moderate |
| 5 | p-Cl | 5-Chloroindole | Moderate |
| 6 | p-CO2Et | Ethyl 5-indolecarboxylate | Moderate |
| 7 | p-Br | 5-Bromoindole | Moderate |
Data synthesized from a study on the synthesis of indoles from N-allyloxyanilines, the intermediate in the this compound to indole conversion.[3]
Experimental Protocol: Two-Step Indole Synthesis from this compound [3]
This protocol outlines the general procedure for the conversion of N-allylanilines to indoles.
-
Materials:
-
This compound derivative
-
Hydrogen peroxide (H₂O₂)
-
Ruthenium catalyst
-
Appropriate solvent
-
-
Procedure:
-
Oxidation and-Meisenheimer Rearrangement:
-
Treat the this compound derivative with hydrogen peroxide to form the corresponding N-allyloxyaniline via a-Meisenheimer rearrangement.
-
-
Isomerization and-Sigmatropic Rearrangement:
-
To the resulting N-allyloxyaniline, add a ruthenium catalyst to facilitate double bond isomerization to an N-vinyloxyaniline intermediate.
-
This intermediate undergoes a-sigmatropic rearrangement (Fischer-Martin type).
-
-
Aromatization:
-
The final indole product is formed upon the elimination of water.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
-
Reaction Workflow: Indole Synthesis via Sigmatropic Rearrangements
Caption: Reaction cascade for the synthesis of indoles from this compound.
Synthesis of Pyrroles from this compound
The direct synthesis of pyrroles from this compound is not a commonly reported transformation in the chemical literature. Standard methods for pyrrole synthesis, such as the Paal-Knorr synthesis, typically involve the condensation of a 1,4-dicarbonyl compound with a primary amine. While this compound possesses the amine functionality, the allyl group does not readily participate in classical pyrrole-forming cyclizations.
Researchers seeking to synthesize N-phenylpyrroles may consider alternative strategies, such as the Paal-Knorr condensation of 2,5-hexanedione with aniline, or other modern catalytic methods starting from different precursors.
Biological Significance and Signaling Pathways
Nitrogen-containing heterocycles derived from this compound precursors, particularly quinolines and indoles, are of significant interest in drug development due to their diverse pharmacological activities.
Quinolines in Anticancer Therapy
Quinoline derivatives have been extensively investigated as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Key Anticancer Mechanisms of Quinolines:
-
DNA Intercalation and Topoisomerase Inhibition: Some quinoline-based compounds can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA damage and cell death.
-
Tubulin Polymerization Inhibition: By binding to tubulin, certain quinoline derivatives can disrupt the formation and dynamics of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and induces apoptosis.
-
Kinase Inhibition: Many signaling pathways that are hyperactive in cancer cells are driven by protein kinases. Quinoline derivatives have been designed to inhibit various kinases, including tyrosine kinases (e.g., VEGFR, EGFR) and kinases in the PI3K/Akt/mTOR pathway, thereby blocking pro-survival signals.
Signaling Pathway: Kinase Inhibition by Quinoline Derivatives
Caption: Inhibition of cancer cell signaling pathways by quinoline derivatives.
Indoles and Their Interaction with Serotonin Receptors
The indole nucleus is a key structural feature of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many synthetic indole derivatives are designed to interact with serotonin receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and pain.
Signaling Pathway: Serotonin Receptor Modulation by Indole Derivatives
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for N-Allylaniline in Polymer and Polyaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N-allylaniline in the synthesis of functional polymers and polyaniline derivatives. The protocols detailed below are based on established methods for the polymerization of aniline and its N-substituted analogues.
Application Notes
This compound is a versatile monomer for polymer synthesis, offering the combined functionalities of an aniline moiety and a reactive allyl group. This unique structure allows for its use in several applications:
-
Conducting Polymers: The aniline backbone of poly(this compound) and its copolymers with aniline can be rendered conductive through doping. The allyl group can influence the polymer's processability and morphology.
-
Functional Materials: The pendant allyl groups in poly(this compound) serve as reactive sites for post-polymerization modification. This allows for the grafting of various molecules to tailor the polymer's properties for specific applications, such as drug delivery, sensors, or biocompatible coatings.
-
Copolymers with Tunable Properties: Copolymerization of this compound with aniline or other monomers allows for the fine-tuning of the resulting polymer's properties, including solubility, conductivity, and mechanical characteristics. By adjusting the monomer feed ratio, the density of allyl functional groups along the polymer chain can be controlled.
-
Cross-linkable Resins: The allyl groups can participate in cross-linking reactions, either thermally or photochemically, to form robust polymer networks. This is particularly useful in the development of coatings, adhesives, and composite materials.
Experimental Protocols
This protocol describes the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate as the oxidant.
Materials:
-
This compound (freshly distilled)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve this compound in 1 M HCl. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution to 0-5°C.
-
Slowly add the oxidant solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring.
-
Continue the reaction at 0-5°C for 4 hours. The solution will gradually change color, indicating the progress of polymerization.
-
After the reaction is complete, collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate with 1 M HCl, followed by methanol, and then deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the resulting poly(this compound) powder in a vacuum oven at 60°C to a constant weight.
This protocol outlines the synthesis of a copolymer of this compound and aniline. The monomer feed ratio can be varied to achieve different copolymer compositions.
Materials:
-
This compound (freshly distilled)
-
Aniline (freshly distilled)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
Procedure:
-
Prepare a mixture of this compound and aniline in the desired molar ratio and dissolve it in 1 M HCl in a reaction vessel. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Prepare a solution of ammonium persulfate in 1 M HCl and cool it to 0-5°C.
-
Add the oxidant solution dropwise to the monomer solution over 30 minutes while stirring vigorously.
-
Maintain the reaction at 0-5°C for 4 hours.
-
Isolate the copolymer precipitate by vacuum filtration.
-
Wash the product sequentially with 1 M HCl, methanol, and deionized water.
-
Dry the copolymer in a vacuum oven at 60°C until a constant weight is achieved.
Data Presentation
Table 1: Reaction Conditions and Yields for Polyaniline Copolymers
| Copolymer System | Monomer Feed Ratio (Monomer 1:Monomer 2) | Polymerization Yield (%) | Reference |
| Aniline : o-Anthranilic Acid | 3:1 | 85 | [1] |
| Aniline : o-Anthranilic Acid | 1:1 | 75 | [1] |
| Aniline : o-Anthranilic Acid | 1:3 | 68 | [1] |
| Aniline : 3-Nitroaniline | 4:1 | 78 | |
| Aniline : 3-Nitroaniline | 1:1 | 65 |
Table 2: Electrical Conductivity of Polyaniline and its Copolymers
| Polymer | Conductivity (S/cm) | Reference |
| Polyaniline (PANI) | 1 - 10 | [2] |
| Poly(aniline-co-o-anthranilic acid) (1:1) | 1.5 x 10-3 | [1] |
| Poly(aniline-co-3-nitroaniline) (1:1) | 2.1 x 10-4 | |
| Poly(N-methylaniline) | ~10-2 | |
| Poly(N-butylaniline) | ~10-4 |
Note: Conductivity is highly dependent on the dopant, polymer morphology, and measurement conditions.
Table 3: Spectroscopic Characterization Data for Polyaniline Derivatives
| Polymer | FTIR (cm-1) Key Peaks | UV-Vis (nm) λmax | Reference |
| Polyaniline (emeraldine salt) | 1580 (C=C stretching of quinoid rings), 1490 (C=C stretching of benzenoid rings), 1300 (C-N stretching), 1140 (vibrational mode of N=Q=N), 820 (C-H out-of-plane bending) | ~330, ~420, >800 | |
| Poly(aniline-co-o-anthranilic acid) | Similar to PANI with additional C=O stretch around 1685 cm-1 | ~320, ~580 | |
| Poly(this compound) | Expected to show characteristic peaks for PANI backbone and additional peaks for the allyl group (e.g., ~1640 cm-1 for C=C stretch, ~910 and ~990 cm-1 for =C-H bending) | - |
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
References
Application Notes and Protocols for the Dehydrative Monoallylation of Aniline with Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-allylation of anilines is a significant transformation in organic synthesis, yielding N-allylanilines that are valuable precursors for a variety of pharmaceuticals, agrochemicals, and functional materials. The direct dehydrative coupling of anilines with allyl alcohol represents a highly atom-economical and environmentally benign approach, as the only byproduct is water.[1][2][3][4] This method avoids the use of allyl halides or other activated allyl sources, which generate stoichiometric amounts of waste.[5] Achieving high selectivity for the monoallylated product is a key challenge, as the N-allylaniline product can often be more nucleophilic than the starting aniline, leading to the formation of the N,N-diallylated byproduct. This document provides detailed application notes and experimental protocols for the selective monoallylation of aniline with allyl alcohol, focusing on a robust and reusable solid acid catalyst system.
Principle of the Reaction
The dehydrative monoallylation of aniline with allyl alcohol is typically catalyzed by a transition metal complex or a solid acid catalyst. The reaction proceeds via the activation of the allyl alcohol, followed by nucleophilic attack of the aniline. The general mechanism involves the following key steps:
-
Activation of Allyl Alcohol: The catalyst activates the hydroxyl group of allyl alcohol, facilitating its departure as a water molecule. In the case of solid acid catalysts like tungsten oxide supported on zirconia (WO₃/ZrO₂), the Lewis and Brønsted acid sites are believed to play a crucial role in this step.
-
Nucleophilic Attack: The nitrogen atom of aniline acts as a nucleophile and attacks the activated allylic carbon.
-
Deprotonation and Product Formation: Subsequent deprotonation of the resulting ammonium intermediate yields the this compound product and regenerates the catalyst.
Selectivity for monoallylation over diallylation is a critical aspect. The use of catalysts with specific steric and electronic properties can hinder the second allylation of the more sterically demanding this compound.
Data Presentation
Table 1: Effect of Catalyst on the Dehydrative Monoallylation of Aniline
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Aniline Conversion (%) | This compound Yield (%) | N,N-Diallylaniline Yield (%) | Selectivity for Monoallylation (%) | Reference |
| 10 wt% WO₃/ZrO₂ | 100 mgᵃ | n-octane | 140 | 24 | 78 | 71 | 7 | 91 | |
| Pt(acac)₂/PPh₃/Ti(OPrⁱ)₄ | 1 / 4 / 25 | Benzene | 50 | 3 | - | 47ᵇ | - | - | |
| MoO₃/TiO₂ | - | - | - | - | - | up to 95 | - | Low for primary amines | |
| Iridium Complex | 0.05 | - | 70 | - | Nearly quantitative | - | - | High |
ᵃCatalyst amount relative to 1.0 mmol of aniline. ᵇYield for N-allyl-4-chloro-2-methylaniline.
Table 2: Optimization of Reaction Time for WO₃/ZrO₂ Catalyzed Monoallylation
| Entry | Time (h) | Aniline Conversion (%) | This compound Yield (%) | Selectivity (%) |
| 1 | 4 | - | - | - |
| 2 | 8 | - | 48 | - |
| 3 | 24 | 78 | 71 | 91 |
As reported in the source, the reaction showed steady progress up to 8 hours and then proceeded slowly to reach 71% yield at 24 hours.
Experimental Protocols
Protocol 1: Batch Reaction for Selective Monoallylation of Aniline using WO₃/ZrO₂ Catalyst
This protocol is based on the work of Kon et al. using a reusable zirconium dioxide-supported tungsten oxide solid catalyst.
Materials:
-
Aniline (93.0 mg, 1.0 mmol)
-
Allyl alcohol (116 mg, 2.0 mmol)
-
10 wt% WO₃/ZrO₂ catalyst (100 mg)
-
n-Octane (0.25 mL)
-
Ethyl acetate
-
Biphenyl (internal standard for GC analysis, optional)
-
Pressure-resistant glass tube with a magnetic stirring bar
-
Oil bath
-
Magnetic stirrer
Procedure:
-
To a pressure-resistant glass tube, add the 10 wt% WO₃/ZrO₂ catalyst (100 mg).
-
Add n-octane (0.25 mL).
-
Add aniline (1.0 mmol, 93.0 mg).
-
Add allyl alcohol (2.0 mmol, 116 mg).
-
Seal the vessel tightly with a screw cap.
-
Place the reaction mixture in a preheated oil bath at 140°C.
-
Stir the mixture at 500 rpm for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with 10 mL of ethyl acetate.
-
For quantitative analysis, add a known amount of an internal standard (e.g., biphenyl).
-
The mixture can be analyzed by Gas Chromatography (GC) to determine conversion and yield.
-
The solid catalyst can be recovered by filtration or centrifugation for reuse.
-
The product, this compound, can be isolated and purified by column chromatography.
Protocol 2: Continuous Flow Synthesis of this compound
This protocol allows for the continuous production of this compound.
Materials and Equipment:
-
10 wt% WO₃/ZrO₂ catalyst (1.00 g)
-
Sea sand (1.29 g, as a diluent)
-
Column reactor (e.g., 100 mm length, 5 mm inner diameter)
-
Plunger pump
-
Solution of allyl alcohol (0.2 mol L⁻¹), aniline (0.1 mol L⁻¹), and biphenyl (0.05 mol L⁻¹, internal standard) in n-octane.
Procedure:
-
Pack the column reactor with a mixture of 10 wt% WO₃/ZrO₂ (1.00 g) and sea sand (1.29 g).
-
Heat the column to 140 °C.
-
Pump the solution of reactants in n-octane through the catalyst bed at a flow rate of 0.1 mL min⁻¹.
-
The estimated residence time in the column is approximately 2.2 minutes.
-
Collect the effluent from the reactor.
-
The product stream can be analyzed to determine the yield and selectivity. This setup has been shown to produce this compound with 97–99% selectivity.
Visualizations
Caption: Proposed reaction mechanism for the dehydrative allylation of aniline.
Caption: General experimental workflow for batch monoallylation of aniline.
Caption: Factors influencing the outcome of the dehydrative monoallylation.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Deactivation: Ensure the catalyst is properly activated and handled. For reusable catalysts, consider a regeneration step if activity drops.
-
Insufficient Reaction Time or Temperature: The reaction may require longer times or higher temperatures to achieve good conversion. Optimization of these parameters is crucial.
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Non-polar solvents like n-octane have been shown to be effective.
-
-
Low Selectivity (High Diallylation):
-
Stoichiometry: Using a slight excess of aniline relative to the allylating agent can favor monoallylation.
-
Slow Addition: Adding the allyl alcohol slowly to the reaction mixture can maintain a low concentration, reducing the likelihood of the mono-allylated product reacting further.
-
Catalyst Choice: The steric hindrance at the active sites of certain catalysts, like 10 wt% WO₃/ZrO₂, is believed to inhibit over-allylation.
-
-
Reaction Stalls:
-
Water Removal: The water produced during the reaction can sometimes inhibit the catalyst. While many systems tolerate water, in some cases, its removal might be beneficial.
-
Catalyst Leaching: For solid catalysts, it is important to confirm that the active species are not leaching into the solution, which could lead to a decrease in reaction rate over time.
-
Conclusion
The dehydrative monoallylation of aniline with allyl alcohol is a powerful and sustainable method for the synthesis of N-allylanilines. The use of a reusable solid acid catalyst such as 10 wt% WO₃/ZrO₂ offers an effective and environmentally friendly option, with high selectivity for the desired monoallylated product. The provided protocols for both batch and continuous flow systems offer flexibility for different research and production scales. Careful optimization of reaction parameters and catalyst choice are key to achieving high yields and selectivities.
References
- 1. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effective Monoallylation of Anilines Catalyzed by Supported KF [organic-chemistry.org]
N-Allylaniline: A Versatile Building Block for Dyes and Pigments - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-allylaniline is a valuable and versatile aromatic amine that serves as a key intermediate in the synthesis of a wide array of dyes and pigments. Its chemical structure, featuring a reactive secondary amine and an allyl group, allows for its incorporation into various dye classes, including azo dyes, triarylmethane dyes, and fluorescent probes. The allyl functionality further provides a handle for post-synthetic modifications, such as polymerization or conjugation to other molecules, enhancing the functional properties of the resulting colorants. These application notes provide detailed protocols and expected data for the synthesis of exemplary dyes and probes using this compound as a primary building block.
Azo Dyes Derived from this compound
Azo dyes are characterized by the presence of the azo group (-N=N-) and are the largest and most versatile class of organic dyes. The synthesis of azo dyes from this compound involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
Experimental Protocol: Synthesis of an Exemplary Azo Dye
This protocol describes the synthesis of an illustrative azo dye using aniline as the diazo component and this compound as the coupling component.
Materials:
-
Aniline
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Acetate
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
-
Diazotization of Aniline:
-
In a 100 mL beaker, dissolve 5 mmol of aniline in a mixture of 1.5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 5.5 mmol of sodium nitrite in 5 mL of water dropwise, while maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling with this compound:
-
In a separate 250 mL beaker, dissolve 5 mmol of this compound in 10 mL of dilute HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the this compound solution with constant stirring.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate. This promotes the coupling reaction.
-
Continue stirring the mixture in the ice bath for 30 minutes. A colored precipitate of the azo dye will form.
-
-
Isolation and Purification:
-
Collect the dye precipitate by vacuum filtration.
-
Wash the crude dye with cold water to remove any unreacted salts.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator.
-
Expected Quantitative Data
The following table summarizes the expected spectroscopic properties of a typical azo dye synthesized from this compound.
| Property | Expected Value |
| Appearance | Colored Powder |
| UV-Vis (λmax) | 400 - 500 nm |
| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |
| Solubility | Soluble in organic solvents |
Synthetic Workflow
Caption: Synthetic workflow for an azo dye from this compound.
Triarylmethane Dyes from this compound
Triarylmethane dyes are known for their brilliant and intense colors. The synthesis typically involves the condensation of an aromatic aldehyde or ketone with two equivalents of an aniline derivative, followed by oxidation.
Experimental Protocol: Synthesis of a Triarylmethane Dye
This protocol outlines the synthesis of a leuco base from benzaldehyde and this compound, followed by oxidation to the corresponding triarylmethane dye.
Materials:
-
Benzaldehyde
-
This compound
-
Zinc Chloride (ZnCl₂) or Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Lead(IV) Oxide (PbO₂) or Chloranil
-
Ethanol
-
Dilute Acetic Acid
Procedure:
-
Leuco Base Formation:
-
In a round-bottom flask, mix 5 mmol of benzaldehyde and 10 mmol of this compound.
-
Add a catalytic amount of zinc chloride or a few drops of concentrated sulfuric acid.
-
Heat the mixture in a water bath at 100 °C for 4 hours with stirring.
-
Cool the reaction mixture and add an excess of sodium hydroxide solution to neutralize the acid and precipitate the leuco base.
-
Collect the crude leuco base by filtration, wash with water, and dry.
-
-
Oxidation to the Dye:
-
Dissolve the dried leuco base in a suitable solvent, such as a mixture of ethanol and dilute acetic acid.
-
Add an oxidizing agent, such as lead(IV) oxide or chloranil, in small portions with stirring.
-
Continue stirring at room temperature until the color of the solution is fully developed.
-
Filter the solution to remove any inorganic residues.
-
-
Isolation and Purification:
-
The dye can be precipitated from the solution by adding a non-polar solvent or by evaporating the solvent.
-
The crude dye can be purified by column chromatography or recrystallization.
-
Expected Quantitative Data
The following table presents the anticipated properties of a triarylmethane dye derived from this compound.
| Property | Expected Value |
| Appearance | Crystalline solid with metallic luster |
| UV-Vis (λmax) | 550 - 650 nm |
| Molar Absorptivity (ε) | 50,000 - 100,000 M⁻¹cm⁻¹ |
| Solubility | Soluble in polar organic solvents |
Synthetic Workflow
Caption: Synthesis of a triarylmethane dye from this compound.
Fluorescent Probes Based on this compound
The this compound scaffold can be incorporated into various fluorophores. The electron-donating nature of the amino group can enhance the fluorescence quantum yield and modulate the emission wavelength of a fluorophore. The allyl group also provides a site for conjugation to biomolecules.
Experimental Protocol: Synthesis of a Coumarin-Based Fluorescent Probe
This protocol describes a general method for synthesizing a fluorescent probe by reacting this compound with a coumarin derivative.
Materials:
-
4-Bromomethyl-7-methoxycoumarin
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1 mmol of 4-bromomethyl-7-methoxycoumarin and 1.2 mmol of this compound in 20 mL of acetonitrile.
-
Add 2 mmol of potassium carbonate to the mixture.
-
-
Reaction:
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Expected Quantitative Data
The table below outlines the expected photophysical properties of a coumarin-based fluorescent probe synthesized from this compound.
| Property | Expected Value |
| Appearance | Yellowish solid |
| Absorption Max (λabs) | 350 - 400 nm |
| Emission Max (λem) | 450 - 500 nm |
| Quantum Yield (Φ) | 0.3 - 0.7 |
| Solubility | Soluble in common organic solvents |
Synthetic Workflow
Application Notes and Protocols for the Continuous Flow Synthesis of N-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the continuous flow synthesis of N-allylaniline, a valuable intermediate in the pharmaceutical and fine chemical industries. The use of continuous flow technology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for straightforward scaling-up.[1][2][3][4]
Introduction
The N-allylation of aniline is a key transformation for introducing a versatile allyl group, which can be further functionalized to create a wide range of complex molecules. Continuous flow synthesis provides a robust and efficient method for this reaction, particularly when using solid-supported catalysts that facilitate product purification and catalyst recycling.[5] This document focuses on the synthesis of this compound from aniline and allyl alcohol using a heterogeneous catalyst in a packed-bed reactor.
Reaction Principle
The synthesis of this compound proceeds via the N-alkylation of aniline with an allyl source. In the described protocol, allyl alcohol is used as the alkylating agent in the presence of a solid acid catalyst, 10 wt% tungsten trioxide supported on zirconia (WO₃/ZrO₂). The reaction produces water as the only byproduct, making it an environmentally friendly process. The use of a continuous flow setup with a packed-bed reactor allows for the continuous conversion of reactants to the product with high selectivity.
Experimental Setup and Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aniline | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Allyl Alcohol | Anhydrous, 99.5% | Sigma-Aldrich |
| 10 wt% WO₃/ZrO₂ Catalyst | Custom or Commercial | See catalyst preparation notes |
| n-Octane | Anhydrous, ≥99% | Sigma-Aldrich |
| Syringe Pumps | High Precision | Harvard Apparatus or similar |
| Packed-Bed Reactor | Glass Column (e.g., 100 mm length, 5 mm inner diameter) | Custom or commercial |
| Back Pressure Regulator | Swagelok or similar | |
| Heating System | Column Heater or Oil Bath | |
| Collection Vessel | Standard Glassware |
Catalyst Preparation (Brief)
The 10 wt% WO₃/ZrO₂ catalyst can be prepared by impregnating zirconium dioxide with an aqueous solution of ammonium metatungstate, followed by drying and calcination. The specific surface area and acidic properties of the catalyst are crucial for its activity and selectivity.
Continuous Flow Reactor Setup
The continuous flow system consists of two syringe pumps to deliver the reactant solutions, a packed-bed reactor containing the WO₃/ZrO₂ catalyst, a heating system to maintain the reaction temperature, a back-pressure regulator to control the system pressure, and a collection vessel for the product stream.
References
- 1. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iris.unina.it [iris.unina.it]
- 5. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Allylaniline Synthesis
Welcome to the technical support center for the synthesis of N-allylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound involve the reaction of aniline with an allylating agent. Common approaches include:
-
Reaction with Allyl Halides: Utilizing allyl bromide or allyl chloride in the presence of a base.
-
Reaction with Allyl Alcohol: This method can be performed using various catalysts, including palladium, nickel, copper, gold, and solid catalysts like tungsten oxide supported on zirconia (WO3/ZrO2).[1][2][3] This is often considered a more environmentally friendly approach as the only byproduct is water.[1][3]
-
Catalyst-Free Methods: Certain conditions, particularly in aqueous media, can promote the reaction without a metal catalyst.
Q2: My reaction is producing a significant amount of N,N-diallylaniline. How can I improve the selectivity for monoallylation?
A2: The formation of the N,N-diallylated byproduct is a common issue, as the mono-allylated product can be more nucleophilic than aniline. To favor monoallylation, consider the following strategies:
-
Control Stoichiometry: Use a 1:1 or a slight excess of the aniline to the allylating agent.
-
Slow Addition: Add the allylating agent slowly or portion-wise to maintain its low concentration in the reaction mixture.
-
Lower Reaction Temperature: Reducing the temperature can disproportionately slow down the second allylation step.
-
Choice of Catalyst: Some catalysts, like WO3/ZrO2, exhibit high selectivity for monoallylation due to steric hindrance on the catalyst surface, which disfavors the bulkier this compound from reacting further. KF-Celite has also been reported as an efficient catalyst for selective monoallylation.
-
Solvent Selection: The polarity of the solvent can influence selectivity. Experimenting with different solvents may help favor monoallylation.
Q3: The reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Consider these troubleshooting steps:
-
Reaction Temperature and Time: The reaction may not have reached completion. Gradually increase the reaction temperature or extend the reaction time, monitoring the progress by TLC or GC.
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For palladium-catalyzed reactions, the choice of ligand is crucial for stabilizing the catalyst. In some cases, catalyst decomposition (indicated by the formation of palladium black) can occur.
-
Base Strength: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the aniline, while a very strong base might promote side reactions.
-
Solvent and Reagent Quality: Ensure that solvents and reagents are anhydrous and of high purity, as water can interfere with the reaction, especially in moisture-sensitive catalytic systems.
Q4: My reaction mixture is turning dark and forming tar-like substances. What is causing this and how can I prevent it?
A4: The formation of dark, tarry materials often indicates decomposition of the starting material or product. This can be caused by:
-
Excessive Heat: High reaction temperatures can lead to thermal degradation. Try lowering the reaction temperature.
-
Strong Acid Catalysis: If an acid catalyst is used, its concentration might be too high. Consider reducing the amount of catalyst or switching to a milder one.
-
Oxidation: Anilines are susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low to no conversion of starting material | - Inactive catalyst- Insufficient temperature or reaction time- Inappropriate base or solvent | - Use a fresh, active catalyst- Gradually increase temperature and/or reaction time while monitoring with TLC/GC- Screen different bases and solvents |
| High percentage of N,N-diallylaniline | - Excess of allylating agent- High reaction temperature- Prolonged reaction time | - Use a 1:1 molar ratio of aniline to allylating agent- Lower the reaction temperature- Monitor the reaction closely and stop it once the mono-allylated product is maximized |
| Formation of dark, tar-like substances | - Decomposition due to excessive heat- Strong acid catalysis- Oxidation of aniline | - Lower the reaction temperature- Reduce the concentration of the acid catalyst or use a milder one- Conduct the reaction under an inert atmosphere (N2 or Ar) |
| Catalyst decomposition (e.g., palladium black) | - Unstable catalyst under reaction conditions- Ineffective ligand | - Increase the ligand-to-metal ratio- Ensure anhydrous and deoxygenated solvents and reagents |
Data Presentation: Comparison of Reaction Conditions
The selection of appropriate reaction conditions is crucial for achieving high yield and selectivity in this compound synthesis. The following tables summarize quantitative data from various synthetic approaches.
Table 1: Comparison of Catalytic Systems for N-Allylation of Aniline with Allyl Alcohol
| Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Pd(OAc)₂/dppf | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Monoallylated |
| 10 wt% WO₃/ZrO₂ | - | n-octane | 140 | 4 | up to 78 | 93% Monoallylated |
Table 2: Effect of Solvent on WO₃/ZrO₂-Catalyzed Monoallylation of Aniline with Allyl Alcohol
| Solvent | Yield of this compound (%) |
| n-octane | 48 |
| Toluene | 36 |
| Dioxane | 12 |
| Acetonitrile | 4 |
| No solvent | 13 |
| Reaction conditions: aniline (1.0 mmol), allyl alcohol (2.0 mmol), 10 wt% WO₃/ZrO₂ (100 mg), solvent (0.25 mL), 140 °C, 4.0 h. |
Table 3: Effect of Temperature on WO₃/ZrO₂-Catalyzed Monoallylation of Aniline with Allyl Alcohol
| Temperature (°C) | Yield of this compound (%) |
| 130 | 14 |
| 140 | 48 |
| 150 | 62 |
| 160 | 67 |
| Reaction conditions: aniline (1.0 mmol), allyl alcohol (2.0 mmol), 10 wt% WO₃/ZrO₂ (100 mg), n-octane (0.25 mL), 4.0 h. Note that at temperatures above 150°C, the formation of the N,N-diallylaniline byproduct increases. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Reaction of Aniline and Allyl Alcohol
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aniline
-
Allyl alcohol
-
Titanium(IV) isopropoxide (Ti(OPr-i)₄)
-
Dioxane (anhydrous)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, combine palladium acetate (0.025 mmol), dppf (0.03 mmol), aniline (1.0 mmol), allyl alcohol (1.2 mmol), and titanium(IV) isopropoxide (1.2 mmol) in dioxane (5 mL).
-
Stir the mixture at 80°C for 3 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of this compound using a Reusable Solid Catalyst
Materials:
-
Aniline
-
Allyl alcohol
-
10 wt% WO₃/ZrO₂ catalyst
-
n-octane
Procedure:
-
In a pressure-resistant glass tube, combine aniline (1.0 mmol), allyl alcohol (2.0 mmol), the 10 wt% WO₃/ZrO₂ catalyst (100 mg), and n-octane (0.25 mL).
-
Seal the tube and stir the mixture at 140 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by gas chromatography (GC) to determine the conversion and yield. The solid catalyst can be recovered by filtration for reuse.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
- 1. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
Preventing N,N-diallylaniline formation in allylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the N,N-diallylaniline byproduct during the allylation of aniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during aniline allylation experiments.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low yield of N-allylaniline and significant formation of N,N-diallylaniline | 1. High Nucleophilicity of this compound: The mono-allylated product is often more nucleophilic than aniline, making it more reactive towards the allylating agent.[1] 2. Reaction Conditions: High temperatures, high concentrations of the allylating agent, and prolonged reaction times can favor di-allylation.[1] 3. Lack of Steric Hindrance: If the aniline or allylating agent is not sterically demanding, the nitrogen atom remains accessible for a second allylation.[1] | 1. Modify Reactant Stoichiometry: Use a significant excess of aniline relative to the allylating agent to statistically favor the reaction with aniline. A molar ratio of approximately 2:1 (aniline to allyl halide) is often recommended.[1][2] 2. Control Reagent Addition: Add the allylating agent (e.g., allyl bromide or allyl alcohol) slowly and in portions to the reaction mixture. This maintains a low concentration of the allylating agent, reducing the likelihood of the mono-allylated product reacting further. 3. Optimize Reaction Temperature: Lowering the reaction temperature can improve selectivity for mono-allylation. While this may decrease the overall reaction rate, it can disproportionately slow down the second allylation step. 4. Select an Appropriate Catalyst: Certain catalysts, like WO3/ZrO2, can exhibit high selectivity for mono-allylation due to steric hindrance or specific electronic effects. 5. Change the Solvent: Experiment with different solvents. Non-polar solvents can sometimes reduce the rate of the second allylation. 6. Consider a Different Allylating Agent: Less reactive allylating agents may offer better control and higher selectivity for the desired mono-allylated product. |
| Difficulty in purifying this compound from N,N-diallylaniline | The mono- and di-allylated products have similar physical properties, making separation challenging. | 1. Column Chromatography: This is often the most effective method. A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the compounds based on polarity. 2. Vacuum Distillation: This technique is suitable for separating compounds with different boiling points. |
| Reaction is not proceeding to completion | 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. 2. Sub-optimal Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Increase Catalyst Loading: A modest increase in the catalyst amount may improve conversion. 2. Gradually Increase Temperature: Carefully increase the reaction temperature while monitoring for the formation of byproducts. 3. Ensure Anhydrous Conditions: Water can deactivate many catalysts. |
| Formation of tar and other byproducts | Over-alkylation, C-alkylation, and other undesired intermolecular reactions can lead to the formation of complex, high-molecular-weight tars. | 1. Optimize Temperature: Carefully screen reaction temperatures to find the optimal balance between reaction rate and selectivity. Lower temperatures generally favor N-alkylation over C-alkylation. 2. Slow Addition of Alkylating Agent: Add the alkylating agent slowly to maintain a low concentration and reduce the likelihood of polyalkylation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of N,N-diallylaniline formation?
The formation of N,N-diallylaniline, or over-allylation, is a common side reaction with several primary causes:
-
Increased Nucleophilicity: The mono-allylated product, this compound, is often more nucleophilic than aniline itself, making it more reactive towards the allylating agent.
-
Reaction Conditions: High temperatures, high concentrations of the allylating agent, and extended reaction times can all contribute to the formation of the di-allylated byproduct.
-
Lack of Steric Hindrance: When the aniline or the allylating agent is not sterically bulky, the nitrogen atom in this compound remains accessible for a second allylation.
Q2: How can I control the reaction to favor mono-allylation?
Several strategies can be employed to enhance the selectivity for mono-allylation:
-
Stoichiometry Control: Using an excess of aniline relative to the allylating agent can reduce the probability of the mono-allylated product reacting further.
-
Slow Addition of Allylating Agent: Adding the allylating agent slowly and portion-wise helps to maintain a low concentration, thereby minimizing the chance of a second allylation.
-
Temperature Optimization: Lowering the reaction temperature can often improve selectivity for the mono-allylated product.
-
Catalyst Selection: Utilizing catalysts known for promoting mono-selectivity, such as certain zirconium or manganese-based catalysts, can be highly effective.
Q3: Are there alternative methods to direct allylation for synthesizing this compound?
Yes, an alternative approach is reductive amination . This one-pot reaction involves the formation of an imine intermediate from aniline and an aldehyde, which is then reduced in situ to the corresponding N-alkylated aniline. This method often provides excellent selectivity for mono-alkylation.
Q4: What are some effective purification methods to separate this compound from N,N-diallylaniline?
If over-allylation occurs, separating the mono- and di-allylated products can be challenging. Common purification methods include:
-
Column Chromatography: This is often the most effective method for separating compounds with different polarities. A silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used.
-
Vacuum Distillation: This technique is suitable for separating compounds with different boiling points.
Experimental Protocols
Selective Monoallylation of Aniline using a WO3/ZrO2 Catalyst
This protocol describes a method for the selective monoallylation of aniline with allyl alcohol.
Materials:
-
Aniline
-
Allyl alcohol
-
10 wt% WO3/ZrO2 catalyst
-
n-Octane (internal standard for GC analysis, optional)
-
Ethyl acetate (for workup)
-
Pressure-resistant glass tube with a magnetic stirring bar
Procedure:
-
To a pressure-resistant glass tube, add the 10 wt% WO3/ZrO2 catalyst (100 mg).
-
Add n-octane (0.25 mL) as an internal standard if monitoring by gas chromatography (GC).
-
Add aniline (1.0 mmol, 93.0 mg).
-
Add allyl alcohol (2.0 mmol, 116 mg).
-
Seal the vessel tightly with a screw cap.
-
Place the reaction mixture in an oil bath preheated to 140°C.
-
Stir the mixture at 500 rpm for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with 10 mL of ethyl acetate for further analysis or purification.
Data Presentation
Table 1: Effect of Reaction Conditions on Aniline Allylation
| Catalyst | Aniline:Allyl Halide Ratio | Temperature (°C) | Solvent | This compound Yield (%) | N,N-diallylaniline Yield (%) | Reference |
| None | 1:1.5 | 70 | C2H5OH/H2O | Low | 86 | |
| WO3/ZrO2 | 1:2 | 140 | None | >90 | <5 | |
| Nickel Catalyst | 1:0.25 | 130 | Toluene | High (99% selectivity) | Not reported | |
| Manganese Pincer Complex | 1:1.2 | 100 | Toluene | 80-90 | Not observed |
Visualizations
Caption: Experimental workflow for the selective monoallylation of aniline.
Caption: Troubleshooting flowchart for minimizing N,N-diallylaniline formation.
References
Technical Support Center: The Claisen Rearrangement of N-Allylaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Claisen rearrangement of N-allylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Claisen rearrangement of this compound?
The primary product is o-allylaniline (2-allylaniline), resulting from a[1][1]-sigmatropic rearrangement where the allyl group migrates from the nitrogen atom to the ortho position of the aniline ring.
Q2: What are the common side products observed in this reaction?
The two most common side products are:
-
Aniline: Formed through the elimination of the allyl group. This is a competing parallel reaction to the desired rearrangement.[2][3]
-
p-Allylaniline (4-allylaniline): This isomer can be formed, particularly at higher reaction temperatures.[2] If both ortho positions of the aniline are substituted, the allyl group may undergo a subsequent Cope rearrangement to the para position.
Q3: What factors influence the formation of these side products?
Several factors can affect the product distribution:
-
Temperature: Higher temperatures can favor the formation of the thermodynamically more stable p-allylaniline and also promote the elimination reaction leading to aniline. Running the reaction at the lowest feasible temperature generally favors the kinetically controlled formation of the o-allylaniline.
-
Catalysts: Lewis acids can be used to accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. This can help to minimize temperature-dependent side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. High-boiling point, inert solvents like N,N-diethylaniline or decalin are commonly used for thermal rearrangements.
-
Purity of Starting Material: Impurities in the this compound can potentially lead to degradation and the formation of undesired byproducts.
Q4: How can I monitor the progress of the reaction?
Gas chromatography (GC) and Thin Layer Chromatography (TLC) are effective techniques for monitoring the disappearance of the this compound starting material and the appearance of the o-allylaniline product. For a more detailed analysis of the product mixture, GC-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of o-allylaniline | - Reaction temperature is too low or reaction time is too short.- Competing elimination reaction is dominant. | - Gradually increase the reaction temperature in 10-20°C increments and monitor the progress.- Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to promote the rearrangement at a lower temperature. |
| High percentage of aniline byproduct | - The elimination of the allyl group is favored at the reaction temperature. | - Optimize the reaction temperature to find a balance that favors the rearrangement over elimination.- The use of a catalyst may allow for a lower reaction temperature, thus reducing elimination. |
| Significant formation of p-allylaniline | - The reaction temperature is too high, favoring the thermodynamically more stable para isomer. | - Lower the reaction temperature. The formation of the ortho isomer is generally kinetically favored. |
| Formation of dark, tar-like substances | - Decomposition of the starting material or product due to excessive heat.- Presence of oxygen. | - Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incomplete reaction | - Insufficient reaction time or temperature. | - Increase the reaction time or modestly increase the temperature while monitoring for side product formation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Data on Product Distribution
While specific quantitative data for the product distribution in the Claisen rearrangement of this compound under various conditions is not extensively detailed in the surveyed literature, the following table summarizes the qualitative effects of different experimental parameters on the formation of the desired product and major side products.
| Condition | Effect on o-Allylaniline (Desired Product) | Effect on Aniline (Side Product) | Effect on p-Allylaniline (Side Product) | Notes |
| Lower Reaction Temperature | Favored (kinetic product) | Generally reduced | Generally reduced | Finding the optimal temperature is key to balancing reaction rate and selectivity. |
| Higher Reaction Temperature | May decrease due to side reactions | May increase | Favored (thermodynamic product) | High temperatures can lead to decomposition. |
| Lewis Acid Catalysis | Generally increased yield and rate | Can be reduced by allowing lower reaction temperatures | Can be reduced by allowing lower reaction temperatures | Can introduce new potential side reactions if not optimized. |
| High-Boiling Inert Solvent | Provides good temperature control | - | - | e.g., N,N-diethylaniline, decalin. |
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement of this compound
This protocol is a general procedure for the thermal rearrangement of this compound.
Materials:
-
This compound
-
High-boiling point solvent (e.g., N,N-diethylaniline or decalin)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a high-boiling solvent (e.g., 5-10 mL of N,N-diethylaniline per gram of this compound).
-
Flush the system with an inert gas (Nitrogen or Argon).
-
Heat the mixture to reflux (typically 180-220°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, o-allylaniline, can be isolated and purified by vacuum distillation.
Protocol 2: Lewis Acid-Catalyzed Claisen Rearrangement of this compound
This protocol utilizes a Lewis acid to promote the rearrangement under milder conditions.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Schlenk flask or similar apparatus for reactions under inert atmosphere
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in an anhydrous solvent like toluene.
-
With stirring, add a catalytic amount of a Lewis acid (e.g., 0.1-0.2 equivalents of BF₃·OEt₂) to the solution at room temperature.
-
The reaction may be stirred at room temperature or gently heated (e.g., 80-110°C) depending on the substrate and catalyst. Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography or vacuum distillation.
Reaction Pathways and Logic Diagrams
Caption: Main and side reaction pathways in the Claisen rearrangement of this compound.
Caption: A logical workflow for troubleshooting low yields of the desired o-allylaniline product.
References
Technical Support Center: Purification of Crude N-Allylaniline by Vacuum Distillation
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification of crude N-allylaniline via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The most common impurities in crude this compound, typically synthesized from aniline and an allyl halide (e.g., allyl chloride or bromide), are unreacted aniline and the over-alkylation byproduct, N,N-diallylaniline.[1][2] Additionally, colored polymeric byproducts may be present, especially if the starting aniline was old or discolored.[3]
Q2: Why is vacuum distillation necessary for purifying this compound?
A2: this compound has a high boiling point at atmospheric pressure (approximately 218-220 °C).[4][5] Distilling at this high temperature can lead to thermal decomposition, reduced yield, and the formation of polymeric residues. Vacuum distillation significantly lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.
Q3: My purified this compound is yellow to brown. How can I obtain a colorless product?
A3: The discoloration is likely due to oxidation or the presence of polymeric impurities. A careful vacuum distillation is the most effective method to separate the volatile this compound from these non-volatile, colored materials. Ensure your distillation apparatus is clean and free of contaminants. For storage after distillation, it is recommended to keep the purified product under an inert atmosphere (like nitrogen or argon) and in a dark, cool place to prevent degradation.
Q4: What is "bumping" and how can I prevent it during the vacuum distillation of this compound?
A4: "Bumping" is the sudden, violent boiling of a liquid in a distillation flask. It is a common issue in vacuum distillation due to the large temperature gradient that can form in the liquid. Standard boiling chips are often ineffective under vacuum. To prevent bumping, it is highly recommended to use a magnetic stirrer to ensure smooth and even boiling. Alternatively, a fine capillary tube can be inserted into the liquid to introduce a steady stream of small bubbles (a nitrogen bleed is ideal for air-sensitive compounds), which provides nucleation sites for smooth boiling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No Distillate at Expected Temperature | 1. Vacuum leak in the system.2. Thermometer bulb placed incorrectly.3. Inadequate heating.4. Pressure is not as low as indicated. | 1. Check all joints for proper sealing and ensure they are adequately greased. Listen for hissing sounds, which indicate a leak.2. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.3. Increase the heating mantle temperature gradually. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.4. Verify the pressure reading with a calibrated vacuum gauge. |
| Product is Contaminated with Aniline | 1. Inefficient separation.2. Distillation rate is too fast. | 1. Use a fractionating column (e.g., Vigreux column) between the distillation flask and the still head to improve separation efficiency.2. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases. |
| Product is Contaminated with N,N-Diallylaniline | 1. Inefficient separation due to close boiling points under vacuum. | 1. Employ fractional vacuum distillation with a packed column for better separation.2. Collect smaller fractions and analyze their purity (e.g., by GC or NMR) to isolate the pure this compound. |
| Violent Bumping or Frothing | 1. Uneven heating.2. Absence of nucleation sites. | 1. Use a magnetic stirrer and stir bar for vigorous and constant agitation.2. If a stirrer is unavailable, use a nitrogen bleed tube.3. Ensure the distillation flask is not more than two-thirds full. |
| Distillate Solidifies in the Condenser | This is unlikely for this compound at typical cooling water temperatures but can occur if the compound has a high melting point and the condenser is too cold. | Use room temperature water or no cooling water for the condenser if necessary. |
| Dark Tarry Residue in the Distillation Flask | 1. Thermal decomposition of this compound or high-boiling impurities. | 1. Ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible.2. Do not distill to dryness; leave a small amount of residue in the flask. |
Quantitative Data
Boiling Point of this compound at Various Pressures
The boiling point of a liquid is dependent on the pressure. The following table provides estimated boiling points for this compound at different vacuum levels.
| Pressure (mmHg) | Pressure (kPa) | Estimated Boiling Point (°C) |
| 760 | 101.3 | 218-220 |
| 50 | 6.7 | ~135 |
| 10 | 1.3 | ~92 |
| 7.5 | 1.0 | 84-86 |
| 1 | 0.13 | ~58 |
Note: Boiling points at pressures other than 7.5 mmHg and 760 mmHg are estimated using a pressure-temperature nomograph and should be considered approximate.
Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) |
| Aniline | 93.13 | 184 | 1.022 |
| This compound | 133.19 | 218-220 | 0.982 |
| N,N-Diallylaniline | 173.26 | ~245-250 (estimated) | ~0.96 (estimated) |
Experimental Protocols
Detailed Protocol for Vacuum Distillation of Crude this compound
1. Preparation of the Apparatus:
- Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.
- Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. A Claisen adapter is recommended to minimize the carryover of any bumped liquid into the condenser.
- Greasing Joints: Lightly grease all ground glass joints to ensure a good vacuum seal.
- Stirring: Place a magnetic stir bar in the distillation flask. Do not use boiling chips as they are ineffective under vacuum.
- Flask Size: Choose a distillation flask that will be one-half to two-thirds full with the crude this compound.
2. Distillation Procedure:
- Charging the Flask: Charge the distillation flask with the crude this compound.
- Applying Vacuum: Connect the apparatus to a vacuum source with a trap in between. Slowly and carefully apply the vacuum. You may observe some initial bubbling as dissolved gases and volatile impurities are removed.
- Initiate Stirring: Begin stirring the crude this compound.
- Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
- Collecting Fractions:
- Fore-run: Collect the first fraction, which will likely contain any residual solvent and unreacted aniline.
- Main Fraction: As the temperature at the still head stabilizes, change the receiving flask to collect the purified this compound. Record the temperature and pressure at which the main fraction distills.
- Final Fraction: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small amount of residue remains. Do not distill to dryness.
3. Shutdown Procedure:
- Cooling: Remove the heating mantle and allow the apparatus to cool to room temperature.
- Venting: Slowly and carefully vent the system to atmospheric pressure. Introducing air to a hot system can be hazardous. It is best to use an inert gas like nitrogen to break the vacuum.
- Disassembly: Once the system is at atmospheric pressure and cool, it can be safely disassembled.
Visualizations
Caption: Troubleshooting workflow for this compound vacuum distillation.
References
- 1. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Selective monoallylation of anilines to N -allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00198E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 589-09-3 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting low yield in N-Allylaniline reactions
Welcome to the technical support center for N-allylaniline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in this compound synthesis can stem from several factors, including:
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Over-alkylation: The formation of the primary side product, N,N-diallylaniline, is a frequent issue. The mono-allylated product can be more nucleophilic than the starting aniline, leading to a second alkylation.[1][2][3]
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Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly hinder the reaction rate and selectivity.[2][4]
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Poor Substrate Reactivity: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, potentially leading to lower yields or requiring more forceful reaction conditions.
-
Moisture Contamination: The presence of water can quench bases and hydrolyze the allylating agent, inhibiting the reaction.
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Catalyst Inactivity: If using a catalyst, it may be deactivated or inappropriate for the specific substrates.
Q2: How can I prevent the formation of N,N-diallylaniline?
Preventing over-allylation is crucial for maximizing the yield of this compound. Key strategies include:
-
Modify Reactant Stoichiometry: Use a significant excess of aniline relative to the allylating agent (e.g., allyl bromide or allyl chloride). This statistically favors the reaction of the allylating agent with the more abundant aniline.
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Controlled Reagent Addition: Add the allylating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the allylating agent, reducing the likelihood of the mono-allylated product reacting further.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-alkylation. While this may decrease the overall reaction rate, it can disproportionately slow down the second allylation step.
-
Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help identify one that favors mono-allylation.
Q3: What is the role of the base in this reaction, and how do I choose the right one?
The base is essential for deprotonating the aniline, increasing its nucleophilicity, and neutralizing the hydrogen halide formed during the reaction. The choice of base can significantly impact the yield.
-
Common inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium carbonate (Na₂CO₃) are frequently used.
-
The strength of the base can influence the reaction rate. Stronger bases may lead to faster reactions but can also promote side reactions if not carefully controlled.
-
The optimal base is often dependent on the specific solvent and substrates being used.
Q4: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of aniline and the formation of this compound and any byproducts. Gas Chromatography (GC) can also be used for more quantitative analysis of the product mixture.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues in your this compound synthesis.
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for low this compound yield.
Data Presentation: Impact of Reaction Parameters
| Parameter | Recommended Change | Expected Outcome | Potential Drawback | Reference |
| Aniline:Allyl Halide Ratio | Increase excess of aniline (e.g., 2:1 to 4:1) | Reduces N,N-diallylation, increases selectivity for mono-allylation. | More complex purification to remove excess aniline. | |
| Reaction Temperature | Decrease temperature | May improve selectivity for mono-allylation by slowing the second alkylation. | Slower overall reaction rate, may require longer reaction times. | |
| Reaction Temperature | Increase temperature | Can increase reaction rate and conversion if the reaction is sluggish. | May promote over-alkylation and other side reactions. | |
| Base | Switch to a stronger or weaker base | Can significantly alter reaction rate and yield. Optimal choice is substrate-dependent. | A stronger base might increase side reactions; a weaker base may result in low conversion. | |
| Solvent | Test different aprotic or protic solvents | Can influence reactant solubility and reaction pathway, potentially improving selectivity. | May require significant re-optimization of other parameters. | |
| Reagent Addition | Slow, dropwise, or portion-wise addition of allyl halide | Maintains a low concentration of the alkylating agent, suppressing di-alkylation. | May not be practical for very large-scale reactions. |
Reaction Pathway and Side Reactions
The desired reaction is a nucleophilic substitution of the halide on the allylating agent by aniline. However, a common side reaction is the subsequent alkylation of the product, this compound, to form N,N-diallylaniline.
References
Technical Support Center: Catalyst Deactivation in Aniline Allylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during aniline allylation reactions.
Troubleshooting Guide
This guide addresses common issues related to catalyst deactivation, which often manifest as low reaction yields, stalled reactions, or changes in product selectivity.
Issue 1: Low or Stalled Reaction Yield
Question: My aniline allylation reaction is sluggish or has stopped completely, resulting in a low yield of the desired N-allylaniline. What are the potential causes and how can I troubleshoot this?
Answer: A low or stalled reaction yield is a primary indicator of catalyst deactivation. Several mechanisms can be responsible, and a systematic approach to troubleshooting is recommended.
Initial Checks: Before assuming catalyst deactivation, verify fundamental experimental parameters:
-
Reagent and Solvent Purity: Impurities, especially water or other nucleophiles, can poison the catalyst or consume reagents.[1] Ensure all starting materials and solvents are pure and dry.
-
Inert Atmosphere: Many catalysts, particularly those with phosphine ligands, are sensitive to oxygen.[1] Confirm that the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen).
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Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates, while excessively high temperatures can accelerate catalyst decomposition.[1][2] Ensure the temperature is within the optimal range for your specific catalytic system.
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Stirring: Inefficient stirring can lead to localized concentration gradients, especially in heterogeneous reactions, hindering catalyst performance.[1]
If these initial checks do not resolve the issue, catalyst deactivation is the likely cause. The following table outlines common deactivation mechanisms and corresponding troubleshooting steps.
| Potential Cause | Description | Troubleshooting Steps |
| Poisoning | Strong binding of impurities (e.g., sulfur compounds) to the catalyst's active sites. | Purify reagents and solvents. Consider passing them through a plug of alumina. |
| Sintering/Agglomeration | Metal nanoparticles aggregate into larger, less active particles (e.g., palladium black). This is often a visual indicator of deactivation. | Increase the ligand-to-metal ratio to better stabilize the active species. Use more sterically bulky or strongly binding ligands. Consider lowering the reaction temperature. |
| Fouling/Coking | Deposition of organic residues or polymeric materials on the catalyst surface, blocking active sites. | Optimize reaction conditions (temperature, pressure, feed composition) to disfavor reactions that lead to coke formation. |
| Ligand Degradation | Decomposition of the supporting ligand, for instance, through P-C bond cleavage at elevated temperatures. | Use fresh, high-quality ligands. Ensure a strictly inert atmosphere. |
| Changes in Oxidation State | The active form of the catalyst (e.g., Pd(0)) can be oxidized to a less active state (e.g., Pd(II)). | Ensure that pre-catalysts are fully reduced to their active state and that oxidizing agents are excluded from the reaction mixture. |
| Formation of Off-Cycle Complexes | The catalyst is sequestered into stable complexes that do not participate in the catalytic cycle. | Optimize catalyst and ligand loading. Choose a solvent that effectively stabilizes the active catalytic species. |
Issue 2: Poor Selectivity (Over-allylation)
Question: I am observing significant formation of the di-allylated product (N,N-diallylaniline). How can I improve the selectivity for the desired mono-allylated product?
Answer: The formation of the di-allylated product is a common side reaction, often because the mono-allylated product is more nucleophilic than aniline itself. The following strategies can help to improve selectivity for the mono-allylated product:
| Strategy | Description |
| Modify Reactant Stoichiometry | Use an excess of aniline relative to the allylating agent. This statistically favors the reaction with the more abundant aniline. |
| Control Reagent Addition | Add the allylating agent slowly or in portions to the reaction mixture. This maintains a low concentration of the allylating agent, reducing the likelihood of the mono-allylated product reacting further. |
| Optimize Reaction Temperature | Lowering the reaction temperature can often improve selectivity for mono-allylation by disproportionately slowing down the second allylation step. |
| Select an Appropriate Catalyst | Certain catalysts, such as reusable zirconium dioxide-supported tungsten oxide, exhibit high selectivity for mono-allylation due to steric hindrance at the active sites. |
| Change the Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway. Experimenting with different solvents may reveal one that favors mono-allylation. |
Data Presentation
The following tables provide representative data on how various parameters can influence catalyst performance and product selectivity in aniline allylation reactions.
Table 1: Effect of Catalyst Loading on Yield and Turnover Number (TON)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| 1 | 12 | 85 | 85 |
| 0.5 | 12 | 82 | 164 |
| 0.1 | 12 | 75 | 750 |
| 0.05 | 24 | 60 | 1200 |
| Data synthesized from general principles of catalysis, illustrating the typical trade-off between catalyst loading, yield, and TON. |
Table 2: Comparison of Catalyst Systems for N-allylation of Aniline
| Catalyst System | Allyl Source | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂/dppf | Allyl alcohol | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Mono-allylated | |
| NiBr₂/1,10-phenanthroline | Benzyl alcohol | K₂CO₃ | Toluene | 130 | 24 | 92 | Mono-allylated | |
| WO₃/ZrO₂ | Allyl alcohol | None | None | 140 | 24 | 95 | Mono-allylated | |
| This table summarizes performance data for different catalytic systems based on published experimental data. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-allylation of Aniline
This protocol is a representative example for the N-allylation of aniline using a palladium catalyst.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aniline
-
Allyl alcohol
-
Titanium(IV) isopropoxide (Ti(OPr-i)₄)
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Dioxane (anhydrous)
-
Nitrogen or Argon gas
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium acetate (0.025 mmol), dppf (0.03 mmol), aniline (1.0 mmol), allyl alcohol (1.2 mmol), and titanium(IV) isopropoxide (1.2 mmol).
-
Add anhydrous dioxane (5 mL) to the flask.
-
Stir the reaction mixture at 80°C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Regeneration of a Supported Catalyst Deactivated by Coking
This is a general procedure for regenerating a supported metal catalyst that has been deactivated by the deposition of carbonaceous materials ("coke").
Materials:
-
Deactivated supported catalyst
-
Air or a mixture of oxygen and an inert gas
-
Tube furnace
Procedure:
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to a temperature typically between 400-600°C. The optimal temperature will depend on the specific catalyst and support material.
-
Pass a controlled stream of air or an oxygen/inert gas mixture over the catalyst. This will burn off the carbonaceous deposits.
-
Maintain these conditions for several hours until the coke has been completely removed.
-
Cool the catalyst to room temperature under an inert atmosphere.
-
The regenerated catalyst may require a reduction step (e.g., with H₂) before use, depending on the nature of the metal.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in aniline allylation? A1: The main deactivation pathways include poisoning by impurities, sintering or agglomeration of metal nanoparticles, fouling by carbonaceous deposits (coking), degradation of the supporting ligand, and changes in the catalyst's oxidation state.
Q2: How does the choice of ligand impact catalyst stability? A2: The ligand plays a crucial role in stabilizing the catalyst. Sterically bulky ligands can create a protective environment around the metal center, preventing aggregation. Electron-donating ligands can increase the electron density on the metal, which can influence the catalytic cycle and inhibit certain deactivation pathways.
Q3: Can a deactivated catalyst be regenerated? A3: In some cases, yes. For catalysts deactivated by coking, an oxidative treatment can burn off the carbon deposits. For agglomerated catalysts like palladium black, it may sometimes be possible to redissolve and redisperse the metal. However, poisoning by strongly coordinating species may be irreversible. For many homogeneous systems, replacing the catalyst is often more practical.
Q4: My reaction yield is consistently low, even with a fresh catalyst. What should I investigate first? A4: Beyond catalyst issues, check the reaction stoichiometry and the choice of base. Ensure the molar ratios of your reactants are correct. The base is often crucial for the catalytic cycle; if it's too weak, the reaction may not proceed efficiently, and if it's too strong, it could lead to side reactions or degradation.
Q5: What is the "borrowing hydrogen" mechanism and is it relevant to aniline allylation? A5: The "borrowing hydrogen" or "hydrogen autotransfer" mechanism typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by the catalyst, which then reacts with an amine to form an imine. The catalyst, which has stored the hydrogen, then reduces the imine to the N-alkylated product. This is a common mechanism for N-alkylation of anilines with alcohols. When using allyl alcohol as the allyl source, a similar pathway can be involved.
Mandatory Visualizations
Caption: Common pathways leading to catalyst deactivation.
Caption: A workflow for troubleshooting low reaction yields.
Caption: Decision logic for selecting a mitigation strategy.
References
Technical Support Center: Minimizing Byproduct Formation in Aniline Monoallylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the monoallylation of aniline. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help optimize reaction conditions and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aniline monoallylation?
The primary byproduct of concern in the monoallylation of aniline is the over-allylation product, N,N-diallylaniline.[1][2] This occurs because the mono-allylated product, N-allylaniline, can also act as a nucleophile and react with the allylating agent.[2] Another potential, though generally less common, byproduct is the C-alkylation of the aromatic ring.[1][3] Additionally, isomerization of the allyl group to a prop-1-enyl group can lead to the formation of (E/Z)-2-(prop-1-en-1-yl)aniline. Oxidation of the aniline can also occur, resulting in colored impurities like azoxybenzenes, particularly if the reaction is not carried out under an inert atmosphere.
Q2: What are the primary causes of over-allylation?
Over-allylation is primarily driven by a few key factors:
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Increased Nucleophilicity: The mono-allylated product, this compound, is often more nucleophilic than aniline itself, making it more reactive towards the allylating agent.
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Reaction Conditions: High temperatures, a high concentration of the allylating agent, and extended reaction times can all promote the formation of the di-allylated byproduct.
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Stoichiometry: Using a 1:1 molar ratio or an excess of the allylating agent significantly increases the likelihood of the second allylation occurring.
Q3: How can I effectively monitor the progress of my reaction to avoid byproduct formation?
Regular monitoring of the reaction is crucial. The two most common techniques are:
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Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative method to track the consumption of the aniline starting material and the appearance of the mono- and di-allylated products. In a typical silica gel TLC with a nonpolar eluent (e.g., ethyl acetate/hexane), the di-allylated product will have the highest Rf value, followed by the mono-allylated product, and finally the aniline starting material with the lowest Rf value.
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Gas Chromatography (GC): GC provides quantitative data on the conversion of the starting material and the relative amounts of the different products. Using an internal standard like n-octane can improve the accuracy of the quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of mono-allylated product | Incomplete reaction. | Increase reaction time or temperature, but monitor closely for byproduct formation. Consider a more active catalyst system. |
| Deactivation of the catalyst. | Ensure the purity of starting materials, as impurities can poison the catalyst. For solid catalysts, consider regeneration or using a fresh batch. | |
| Poor catalyst selection. | Different catalysts have varying efficiencies. For instance, palladium, nickel, and copper-based catalysts are commonly used. A WO₃/ZrO₂ solid catalyst has shown high selectivity for mono-allylation. | |
| Significant formation of N,N-diallylaniline | Incorrect stoichiometry. | Use an excess of aniline relative to the allylating agent. |
| High concentration of allylating agent. | Add the allylating agent slowly or portion-wise to the reaction mixture to maintain a low concentration. | |
| High reaction temperature. | Lowering the reaction temperature can improve selectivity for the mono-allylated product. | |
| Inappropriate catalyst. | Certain catalysts, due to steric hindrance at their active sites, can inhibit the second allylation. A 10 wt% WO₃/ZrO₂ catalyst is reported to be highly selective for mono-allylation for this reason. | |
| Formation of colored impurities | Oxidation of aniline. | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purifying the desired product | Similar polarities of product and byproducts. | Careful column chromatography is often required. Using a solvent system with low polarity (e.g., hexane/ethyl acetate mixtures) can help in separating the less polar di-allylated byproduct from the mono-allylated product and the more polar aniline. |
Data on Catalyst Performance for Aniline Monoallylation
The choice of catalyst is critical for achieving high selectivity. Below is a summary of the performance of different catalytic systems.
| Catalyst System | Allyl Source | Aniline Derivative | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono-allylated) | Selectivity | Reference |
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | Aniline | None | n-octane | 140 | 24 | 71 | >95% | |
| Pd(OAc)₂/dppf | Allyl alcohol | Aniline | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Mono-allylated | |
| NiBr₂/1,10-phenanthroline | Benzyl alcohol | Aniline | t-BuOK | Toluene | 130 | 60 | 99 (for N-benzylaniline) | Mono-alkylated | |
| KF-Celite | Allyl halide | Aniline | None | Acetonitrile | 82 | short | High | Mono-allylated |
Experimental Protocols
Protocol 1: Selective Monoallylation of Aniline using a WO₃/ZrO₂ Catalyst
This protocol is based on a method known for its high selectivity towards mono-allylation, which is attributed to steric hindrance at the catalyst's active sites preventing over-allylation.
Materials:
-
Aniline
-
Allyl alcohol
-
10 wt% WO₃/ZrO₂ catalyst
-
n-Octane (optional, as an internal standard for GC analysis)
-
Ethyl acetate (for workup)
-
Pressure-resistant glass tube with a magnetic stirring bar
Procedure:
-
To a pressure-resistant glass tube, add the 10 wt% WO₃/ZrO₂ catalyst (100 mg).
-
If monitoring by GC, add n-octane (0.25 mL) as an internal standard.
-
Add aniline (1.0 mmol, 93.0 mg).
-
Add allyl alcohol (2.0 mmol, 116 mg).
-
Seal the vessel tightly with a screw cap.
-
Place the reaction mixture in an oil bath preheated to 140°C.
-
Stir the mixture at 500 rpm for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the mixture with 10 mL of ethyl acetate.
-
Analyze the product distribution by GC or proceed with purification.
-
For purification, filter the catalyst and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Workflow for selective monoallylation of aniline using a WO₃/ZrO₂ catalyst.
Caption: Troubleshooting logic for minimizing di-allylation byproducts.
References
How to improve selectivity in N-allylation of anilines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-allylation of anilines, with a focus on improving selectivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-allylation of anilines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Aniline
Q: My N-allylation reaction shows low or no conversion of the starting aniline. What are the likely causes and how can I resolve this?
A: Low conversion in N-allylation reactions can stem from several factors related to the catalyst, reagents, and reaction conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | For metal-catalyzed reactions (e.g., Palladium or Nickel), ensure the catalyst is active. If using a pre-catalyst that requires in-situ activation (e.g., Ni(II) precatalysts needing a reducing agent), confirm the presence and effectiveness of the activator. For solid catalysts, consider regeneration or using a fresh batch.[1][2] |
| Inappropriate Base | The choice of base is often crucial. For instance, in some manganese-catalyzed systems, t-BuOK is effective, and its absence can lead to no product formation.[1] For other systems, a weaker base like K₂CO₃ may be required to avoid side reactions.[3] |
| Suboptimal Temperature | Reaction temperature significantly affects the rate. If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary.[3] For example, in the diallylation of anilines with allyl bromide, increasing the temperature can enhance both yield and selectivity. |
| Poor Solvent Choice | The solvent can greatly influence reaction efficiency. Aprotic solvents are often more effective than protic ones in certain catalytic systems. |
| Purity of Starting Materials | Impurities in the aniline or allylating agent can poison the catalyst. Ensure all reagents are of high purity. |
| Atmosphere Control | Many transition metal catalysts are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation. |
Issue 2: Poor Selectivity (Mono- vs. Di-allylation)
Q: My reaction is producing a mixture of N-monoallylated and N,N-diallylated products. How can I improve the selectivity for the desired product?
A: Over-alkylation is a common side reaction, as the mono-allylated product can sometimes be more nucleophilic than the starting aniline. Several strategies can be employed to control the degree of allylation.
Strategies to Enhance Selectivity:
| Strategy | Description |
| Stoichiometry Control | To favor mono-allylation, use a stoichiometric excess of the aniline relative to the allylating agent. Conversely, for selective di-allylation, an excess of the allylating agent is often employed. |
| Reaction Temperature | Lowering the reaction temperature can often favor mono-alkylation, as the activation energy for the second allylation may be higher. |
| Catalyst Selection | The choice of catalyst can significantly influence selectivity. For instance, solid catalysts like 10 wt% WO₃/ZrO₂ have been shown to be highly selective for mono-allylation. This is attributed to steric hindrance, where the bulkier N-allylaniline product has difficulty accessing the catalyst's active sites for a second allylation. |
| Phase Transfer Catalysis (PTC) | PTC can offer enhanced selectivity under milder reaction conditions. |
| Choice of Allylating Agent | The reactivity of the allylating agent plays a role. While highly reactive agents like allyl bromide are common, other sources like allyl alcohol or allyl acetates can be used in conjunction with specific catalysts to modulate reactivity. |
Issue 3: Formation of C-Alkylated Side Products
Q: I am observing the formation of C-alkylated anilines in my reaction mixture. How can I suppress this side reaction?
A: C-alkylation of the aniline ring can compete with the desired N-allylation, particularly at higher temperatures or with certain catalysts.
Methods to Minimize C-Alkylation:
| Method | Explanation |
| Control Reaction Temperature | C-alkylation is often favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of these byproducts. |
| Catalyst and Solvent Choice | The choice of catalyst and solvent system can direct the selectivity. For instance, acid-catalyzed reactions using ortho-quinone methides have shown that the solvent can switch the chemoselectivity between N- and C-alkylation. |
| Protecting Groups | While more synthetically intensive, protecting the amino group (e.g., via acetylation) can prevent N-allylation and direct reactions to the ring. However, for achieving N-allylation, this strategy is counterintuitive. Direct Friedel-Crafts alkylation of unprotected aniline is generally unsuccessful as the amino group complexes with the Lewis acid catalyst, deactivating the ring. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for selective N-allylation of anilines?
A1: Several catalytic systems are effective for the N-allylation of anilines, each with its own advantages.
| Catalytic System | Allyl Source | Key Features & Selectivity |
| Palladium-based Catalysts | Allyl alcohols, acetates, carbonates | Well-established for Tsuji-Trost type reactions. Ligand choice is crucial for modulating reactivity and selectivity. |
| Nickel-based Catalysts | Alcohols, Allyl Alcohol | A more cost-effective and earth-abundant alternative to palladium. Can be highly selective. |
| **Solid Acid Catalysts (e.g., WO₃/ZrO₂) ** | Allyl alcohol | Excellent for selective mono-allylation due to steric hindrance effects on the catalyst surface. The catalyst is also reusable. |
| Phase Transfer Catalysis (PTC) | Allyl halides (e.g., allyl bromide) | Employs catalysts like tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems, often leading to milder conditions and enhanced selectivity. |
| KF-Celite | Allyl halides | An inexpensive, non-corrosive, and environmentally friendly catalyst for selective mono-allylation. |
Q2: How do substituents on the aniline ring affect the N-allylation reaction?
A2: The electronic nature of substituents on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the reaction's outcome.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic. This generally leads to higher reaction rates and yields.
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Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density on the nitrogen, reducing its nucleophilicity. This often results in slower reactions, lower yields, or the need for more forcing reaction conditions.
Q3: Can N-allylation be performed without a catalyst?
A3: Yes, under certain conditions, N-allylation can be achieved without a transition metal catalyst. For example, a highly selective diallylation of anilines with allyl bromide has been reported using a mixture of ethanol and water in the presence of potassium carbonate. The reaction conditions, including the solvent system and base, are critical for success in these catalyst-free approaches.
Experimental Protocols
**Protocol 1: Selective Mono-N-allylation using a Solid Acid Catalyst (WO₃/ZrO₂) **
This protocol is adapted for the selective mono-allylation of aniline using allyl alcohol as the allylating agent and a reusable solid catalyst.
-
Catalyst Preparation: 10 wt% WO₃/ZrO₂ can be prepared by impregnating zirconium dioxide with an aqueous solution of ammonium tungstate, followed by drying and calcination at 500 °C for 3 hours.
-
Reaction Setup: In a pressure-resistant glass tube equipped with a magnetic stir bar, add the 10 wt% WO₃/ZrO₂ catalyst (100 mg), aniline (1.0 mmol), allyl alcohol (2.0 mmol), and n-octane (0.25 mL) as an internal standard or solvent.
-
Reaction Execution: Tightly seal the vessel and stir the mixture in an oil bath maintained at 140 °C for 24 hours.
-
Work-up and Analysis: After the reaction, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL). The conversion and yield can be determined by gas chromatography (GC) after adding an internal standard.
-
Purification: Filter the solid catalyst from the reaction mixture. The filtrate can then be concentrated and the crude product purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Allylation with Allyl Alcohol
This protocol describes a typical palladium-catalyzed N-allylation.
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 1 mol%) and triphenylphosphine (PPh₃, 0.08 mmol, 4 mol%) in anhydrous toluene (10 mL). Stir at room temperature for 15 minutes.
-
Reaction Setup: To the catalyst solution, add aniline (2.0 mmol), allyl alcohol (2.4 mmol), and sodium carbonate (2.2 mmol).
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove inorganic salts. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for N-allylation of anilines.
Caption: Key factors influencing selectivity in N-allylation of anilines.
References
Technical Support Center: Overcoming Incomplete N-Allylaniline Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-allylaniline, focusing on overcoming incomplete reactions and maximizing yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of an incomplete N-allylation of aniline?
An incomplete reaction can stem from several factors:
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Low Nucleophilicity of Aniline: Electron-withdrawing groups on the aniline ring can decrease the nucleophilicity of the nitrogen atom, making it less reactive towards the allylating agent.[1]
-
Incorrect Stoichiometry: While using fewer equivalents of the allylating agent can reduce the formation of the di-allylated byproduct, it often leads to incomplete conversion of the starting aniline.[1]
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Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the reaction rate and equilibrium.
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Catalyst Inactivity: The chosen catalyst may not be active enough under the employed reaction conditions or may have degraded.
Q2: How can I minimize the formation of the N,N-diallylaniline byproduct?
The formation of N,N-diallylaniline is a common side reaction. Here are several strategies to improve mono-selectivity:
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Control Stoichiometry: Carefully controlling the molar ratio of aniline to the allylating agent is a primary method to reduce di-allylation. However, this may result in a lower conversion of the starting material.[1]
-
Slow Addition of Allylating Agent: Adding the allylating agent portion-wise or via a syringe pump helps maintain its low concentration in the reaction mixture, disfavoring the second allylation.[2]
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Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the mono-allylated product, as the second allylation step may have a higher activation energy.[2]
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Catalyst Selection: Certain catalysts, such as those with bulky ligands or specific active sites, can sterically hinder the addition of a second allyl group. For example, a WO₃/ZrO₂ catalyst has demonstrated high selectivity for mono-allylation due to steric hindrance at its active sites. Nickel(II) catalysts with specific ligands have also shown high selectivity.
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Solvent Choice: The polarity of the solvent can influence the relative rates of mono- and di-allylation. Experimenting with different solvents may improve selectivity.
Q3: What are some effective catalysts for the N-allylation of aniline?
Several catalytic systems have been successfully employed for the N-allylation of anilines:
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Palladium Catalysts: Palladium complexes, such as Pd(OAc)₂/dppf, are effective for this transformation.
-
Nickel Catalysts: Nickel(II) catalysts, like NiBr₂ combined with ligands such as 1,10-phenanthroline, have proven to be efficient.
-
Tungsten/Zirconium Oxides: A reusable solid catalyst, 10 wt% WO₃/ZrO₂, has shown excellent selectivity for mono-allylation.
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Other Transition Metals: Catalysts based on iridium and platinum have also been utilized for this reaction.
Q4: How can I monitor the progress of the reaction?
You can monitor the reaction progress using standard analytical techniques:
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Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of aniline and the formation of this compound and N,N-diallylaniline.
-
Gas Chromatography (GC): GC provides quantitative information on the conversion of the starting material and the relative amounts of the products formed.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Conversion of Aniline | 1. Electron-deficient aniline: The starting material has strong electron-withdrawing groups. 2. Insufficient reaction time or temperature. 3. Catalyst deactivation. 4. Incorrect stoichiometry of the allylating agent. | 1. Use more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst system. 2. Optimize reaction time and temperature by monitoring the reaction progress. 3. Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) and consider using a fresh batch. 4. Increase the equivalents of the allylating agent, while monitoring for di-allylation. |
| High Percentage of N,N-diallylaniline | 1. High nucleophilicity of this compound: The mono-allylated product is more reactive than aniline. 2. Excess allylating agent. 3. High reaction temperature or prolonged reaction time. | 1. Use a catalyst that sterically hinders the second allylation (e.g., WO₃/ZrO₂). 2. Carefully control the stoichiometry and consider slow addition of the allylating agent. 3. Optimize the reaction temperature and time to favor mono-allylation. |
| Formation of Other Byproducts | 1. Side reactions: Depending on the reaction conditions, other side reactions like elimination or rearrangement might occur. 2. Impure starting materials. | 1. Modify reaction conditions (temperature, catalyst, solvent) to disfavor side reactions. 2. Ensure the purity of aniline and the allylating agent before starting the reaction. Old aniline can be purified by distillation. |
| Difficulty in Product Purification | 1. Close boiling points of product and impurities. 2. Product degradation on silica gel. | 1. Employ high-efficiency fractional distillation under reduced pressure. 2. For column chromatography, consider using a basic modifier like triethylamine in the eluent to prevent streaking and degradation of the amine product on the acidic silica gel. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for N-Allylation of Aniline
| Catalyst System | Allyl Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(OAc)₂/dppf | Allyl alcohol | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Mono-allylated | |
| NiBr₂/1,10-phenanthroline | Benzyl alcohol | t-BuOK | Toluene | 130 | 60 | - | N-benzylaniline | |
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | - | n-octane | 140 | 24 | 71 (aniline) | 97% (mono) | |
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | - | n-octane | 140 | 24 | 81 (p-anisidine) | >99% (mono) | |
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | - | n-octane | 140 | 24 | 65 (p-toluidine) | >99% (mono) |
Table 2: Effect of Reaction Time on Monoallylation of Aniline using 10 wt% WO₃/ZrO₂
| Entry | Time (h) | Conversion of Aniline (%) | Yield of this compound (%) | Selectivity (%) |
| 1 | 1 | 24 | 24 | >99 |
| 2 | 2 | 37 | 36 | >99 |
| 3 | 4 | 53 | 52 | 98 |
| 4 | 8 | 66 | 64 | 97 |
| 5 | 24 | 73 | 71 | 97 |
| Reaction conditions: Aniline (1.0 mmol), Allyl alcohol (2.0 mmol), 10 wt% WO₃/ZrO₂ (100 mg), n-octane (0.25 mL), 140 °C, 500 rpm. Data from. |
Experimental Protocols
Protocol 1: N-Allylation of Aniline using WO₃/ZrO₂ Catalyst
This protocol is adapted from a procedure demonstrating selective monoallylation.
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Materials:
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Aniline (1.0 mmol)
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Allyl alcohol (2.0 mmol)
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10 wt% WO₃/ZrO₂ catalyst (100 mg)
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n-octane (0.25 mL)
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Biphenyl (internal standard for GC analysis)
-
-
Procedure:
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In a pressure-resistant glass tube, combine aniline, allyl alcohol, the WO₃/ZrO₂ catalyst, and n-octane.
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Seal the tube and place it in a preheated oil bath at 140°C.
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Stir the reaction mixture at 500 rpm for the desired amount of time (e.g., 24 hours).
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and add an internal standard (biphenyl) for GC analysis.
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Analyze the reaction mixture by Gas Chromatography (GC) to determine the conversion of aniline and the yield of this compound.
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For product isolation, filter the catalyst and purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
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Protocol 2: Nickel-Catalyzed N-Allylation of Aniline with Benzyl Alcohol (as a model for allylic alcohols)
This protocol is based on a general procedure for nickel-catalyzed N-alkylation of anilines with alcohols.
-
Materials:
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Aniline (0.5 mmol)
-
Benzyl alcohol (0.6 mmol)
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NiBr₂ (0.025 mmol, 5 mol%)
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1,10-phenanthroline (0.05 mmol, 10 mol%)
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t-BuOK (0.5 mmol)
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Toluene (1 mL)
-
-
Procedure:
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In a glovebox, charge a screw-capped vial with NiBr₂, 1,10-phenanthroline, and t-BuOK.
-
Add aniline, benzyl alcohol, and toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath or heating block at 130°C.
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Stir the reaction mixture for 60 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate.
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Filter the mixture through a short pad of silica gel.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to obtain the N-benzylaniline product.
-
Visualizations
References
Technical Support Center: Purification of N-Allylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted aniline from N-allylaniline products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted aniline from my this compound product?
A1: The three primary methods for purifying this compound from unreacted aniline are acidic extraction (liquid-liquid extraction), column chromatography, and vacuum distillation. The choice of method depends on the scale of your reaction, the desired final purity, and the equipment available.
Q2: I am concerned about losing my this compound product during an acidic wash. Is this a valid concern?
A2: Yes, it is a significant concern. This compound is also a basic compound and can be protonated by acid, causing it to partition into the aqueous layer along with the aniline salt, which can lead to a reduced yield.[1] The extent of this loss is dependent on the basicity of this compound compared to aniline and the pH of the aqueous solution. Careful control of the pH is therefore critical.
Q3: How do the basicities of aniline and this compound compare?
A3: Aniline has a pKa of its conjugate acid of approximately 4.6.[2] The pKa of the conjugate acid of this compound is slightly lower, around 4.17 to 4.54.[3][4] This indicates that this compound is a slightly weaker base than aniline. This small difference can be exploited during acidic extraction, but it requires careful pH control to selectively protonate and extract the more basic aniline.
Q4: When should I choose column chromatography over other methods?
A4: Column chromatography is particularly useful when a very high purity of this compound is required.[5] It is also the preferred method when acidic extraction is not suitable due to significant product loss or when distillation is not feasible due to thermal sensitivity of the product or closely boiling impurities.
Q5: What are the key parameters to consider for vacuum distillation of this compound?
A5: The significant difference in boiling points between aniline (184 °C) and this compound (218-220 °C) makes vacuum distillation a viable separation method. By reducing the pressure, the boiling points of both compounds are lowered, which can prevent thermal decomposition. For example, at a pressure of 20 mmHg, the boiling point of aniline is reduced to approximately 72-73 °C.
Troubleshooting Guides
Acidic Extraction
| Problem | Possible Cause | Solution |
| Low yield of this compound. | The aqueous acid solution was too acidic, causing the protonation and extraction of the this compound product. | Use a milder acidic solution (e.g., 0.5M HCl instead of 1M or 2M HCl). Carefully monitor and adjust the pH of the aqueous phase to be just acidic enough to protonate the majority of the aniline without significantly protonating the this compound. Perform multiple extractions with smaller volumes of dilute acid. |
| Emulsion formation during extraction. | The organic and aqueous layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. Allow the mixture to stand for a longer period. If the emulsion persists, filter the mixture through a pad of celite. |
| Product is still contaminated with aniline after extraction. | The extraction was not efficient enough. The pH of the aqueous layer was not sufficiently acidic. | Perform additional extractions with fresh dilute acid. Ensure thorough mixing of the two phases during each extraction. Check the pH of the aqueous layer after each extraction to ensure it remains acidic. |
Column Chromatography
| Problem | Possible Cause | Solution |
| This compound is not eluting from the column (streaking or tailing). | This compound, being a basic compound, is strongly interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent system to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina. |
| Poor separation between aniline and this compound. | The chosen eluent system does not have the optimal polarity. | Optimize the eluent system by performing preliminary Thin Layer Chromatography (TLC). A common starting point for anilines is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a good separation of spots on the TLC plate. |
| Co-elution of impurities with the product. | The polarity of the eluent is too high, causing impurities to travel with the product. | Use a less polar solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This will allow for the separation of compounds with closer polarities. |
Vacuum Distillation
| Problem | Possible Cause | Solution |
| Bumping of the liquid during distillation. | Uneven boiling of the mixture. Boiling stones are not effective under vacuum. | Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling. A Claisen adapter can also help to prevent bumped liquid from contaminating the distillate. |
| Product is decomposing at high temperatures. | The distillation temperature is too high, even under vacuum. | Ensure a sufficiently low pressure is achieved to lower the boiling point of this compound into a safe range. Check the vacuum system for leaks. |
| Poor separation of aniline and this compound. | The distillation is happening too quickly, not allowing for proper fractionation. | Use a fractionating column (e.g., Vigreux column) between the distillation flask and the condenser to improve separation efficiency. Distill the mixture slowly to allow for proper equilibrium between the liquid and vapor phases. |
Data Presentation
Table 1: Comparison of Purification Methods for Removal of Aniline from this compound
| Method | Typical Yield of this compound (%) | Typical Purity of this compound (%) | Advantages | Disadvantages |
| Acidic Extraction | 70-90 | >95 | Simple, fast, and good for initial cleanup. | Potential for product loss due to co-extraction; may not achieve very high purity alone. |
| Column Chromatography | 60-85 | >99 | Highly versatile; can achieve very high purity and separate complex mixtures. | Can be time-consuming, requires larger volumes of solvent, and may be difficult to scale up. |
| Vacuum Distillation | >90 | >98 | Excellent for thermally stable compounds with different boiling points; scalable. | Not suitable for thermally labile compounds; requires specialized equipment. |
Note: The values presented in this table are typical and can vary significantly based on the initial purity of the crude product and the optimization of the experimental conditions.
Experimental Protocols
Protocol 1: Acidic Extraction of Unreacted Aniline
Objective: To remove unreacted aniline from a crude this compound product using liquid-liquid extraction.
Materials:
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Crude this compound mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)
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1M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
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Dissolve the crude this compound mixture in a suitable organic solvent (e.g., 50 mL of diethyl ether).
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Transfer the solution to a separatory funnel.
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Add an equal volume of 1M HCl to the separatory funnel.
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Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
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Allow the layers to separate. The top layer is the organic phase containing this compound, and the bottom aqueous layer contains the anilinium hydrochloride salt.
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Drain the lower aqueous layer into a beaker.
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Repeat the extraction of the organic layer with another portion of 1M HCl.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove dissolved water.
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Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
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Filter the solution to remove the drying agent.
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Concentrate the organic solution using a rotary evaporator to obtain the purified this compound.
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify this compound from unreacted aniline and other impurities using silica gel column chromatography.
Materials:
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Crude this compound mixture
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Silica gel (60-120 mesh)
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Eluent: Hexanes and Ethyl Acetate
-
Triethylamine
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1). Add a few drops of triethylamine to the developing solvent to improve the resolution of the basic compounds. The ideal solvent system should give a good separation between the spots for aniline and this compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 3: Vacuum Distillation of this compound
Objective: To separate this compound from the lower-boiling aniline by vacuum distillation.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Claisen adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum source (vacuum pump or water aspirator)
-
Heating mantle
-
Magnetic stir bar and stir plate
Procedure:
-
Place the crude this compound mixture and a magnetic stir bar into a round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal.
-
Begin stirring the mixture.
-
Turn on the vacuum source to reduce the pressure inside the apparatus.
-
Once a stable, low pressure is achieved, begin heating the distillation flask.
-
Collect the fraction that distills at the boiling point of aniline at the recorded pressure (e.g., ~73 °C at 20 mmHg).
-
Increase the temperature to distill the this compound. Collect the fraction corresponding to its boiling point at the reduced pressure.
-
Once the this compound has been collected, stop the heating and allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the removal of aniline via acidic extraction.
Caption: Workflow for purification by column chromatography.
Caption: Workflow for purification by vacuum distillation.
References
Validation & Comparative
A Comparative Guide to the Cyclization Reactions of N-Allylaniline and 2-Allylaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nitrogen-containing heterocyclic compounds, key structural motifs in numerous pharmaceuticals and biologically active molecules, the selection of starting materials is critical to the efficiency and outcome of the synthetic route. Among the versatile precursors, N-allylaniline and its isomer, 2-allylaniline, offer distinct pathways to valuable heterocyclic systems. This guide provides an objective comparison of their performance in cyclization reactions, supported by experimental data, detailed protocols, and mechanistic insights.
The positional difference of the allyl group in these two isomers fundamentally governs their reactivity in cyclization reactions. 2-Allylaniline, with the allyl group at the ortho position, is structurally predisposed for efficient intramolecular cyclization, predominantly forming five-membered rings such as indolines.[1] In contrast, this compound, where the allyl group is attached to the nitrogen atom, typically undergoes rearrangement or intermolecular reactions prior to cyclization, leading to the formation of six-membered rings like quinolines.[1]
Data Presentation: Performance in Cyclization Reactions
The following tables summarize quantitative data for representative cyclization reactions of this compound and 2-allylaniline, highlighting the different products and reaction conditions.
Table 1: Cyclization Reactions of 2-Allylaniline
| Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 2-Methylindoline | TfOH (20 mol%) | Toluene | 80 | 3 | 98 | [2] |
| 2-Iodomethyl-N-tosylindoline | Iodine (I₂) | Water | 50 | 2-5 | High | [3] |
| 5-Methoxy-2-methyl-1-tosyl-1H-indole | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) | DMF | 100 | Not specified | 92 | [4] |
| 2-Methyl-quinoline | KOtBu | DMSO | Not specified | Not specified | Diverse |
Table 2: Cyclization Reactions of this compound (often involving rearrangement)
| Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| 2-(1-methyl-2-butenyl)aniline (via aza-Claisen) | AlCl₃ | Not specified | 180-200 | Not specified | up to 34 (ortho) | |
| 2-Methyl-quinoline | (Doebner-von Miller) HCl | Not specified | Not specified | Not specified | Not specified | |
| 2-Ethyl-1,2,3,4-tetrahydro-3-methyl-4-anilinoquinoline | Rh(I) complex | Not specified | Not specified | Not specified | Moderate to Good |
Reaction Mechanisms and Experimental Workflows
The divergent reactivity of this compound and 2-allylaniline is best understood by examining their respective reaction mechanisms.
2-Allylaniline: Direct Intramolecular Cyclization
The proximity of the nucleophilic amino group and the electrophilic allyl group in 2-allylaniline facilitates direct intramolecular cyclization. This can be initiated by transition metals or electrophiles.
Caption: Palladium-catalyzed synthesis of indolines from 2-allylaniline.
This compound: Rearrangement Followed by Cyclization
This compound must first undergo a rearrangement, typically the aza-Claisen rearrangement, to bring the allyl group to the ortho position, forming 2-allylaniline. This intermediate can then undergo cyclization. Alternatively, it can participate in intermolecular reactions to form quinolines through pathways like the Doebner-von Miller synthesis.
References
A Comparative Guide to the ¹H NMR Spectral Interpretation of N-Allylaniline and its Saturated Analogs
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of the ¹H NMR spectrum of N-allylaniline with its saturated counterparts, N-propylaniline and N-ethylaniline, offering a clear understanding of how subtle changes in an aliphatic substituent influence the spectral features of an aromatic amine.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of this compound, N-propylaniline, and N-ethylaniline exhibit distinct patterns, primarily in the aliphatic region, which are directly attributable to the nature of the N-alkyl substituent. The aromatic region also shows subtle differences. Below is a summary of their experimental ¹H NMR data acquired in deuterated chloroform (CDCl₃).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | H-2', H-6' (ortho) | ~6.69 | d (doublet) | 7.9 | 2H |
| H-3', H-5' (meta) | ~7.18 | t (triplet) | 7.9 | 2H | |
| H-4' (para) | ~6.62 | t (triplet) | 7.3 | 1H | |
| N-H | ~3.75 | br s (broad singlet) | - | 1H | |
| H-1 | ~3.80 | d (doublet) | 5.2 | 2H | |
| H-2 | ~5.95 | m (multiplet) | - | 1H | |
| H-3 (cis) | ~5.15 | d (doublet) | 10.3 | 1H | |
| H-3 (trans) | ~5.25 | d (doublet) | 17.2 | 1H | |
| N-Propylaniline | H-2', H-6' (ortho) | ~6.60 | d (doublet) | 7.8 | 2H |
| H-3', H-5' (meta) | ~7.17 | t (triplet) | 7.8 | 2H | |
| H-4' (para) | ~6.67 | t (triplet) | 7.3 | 1H | |
| N-H | ~3.65 | br s (broad singlet) | - | 1H | |
| H-1 | ~3.05 | t (triplet) | 7.1 | 2H | |
| H-2 | ~1.65 | sextet | 7.1 | 2H | |
| H-3 | ~0.98 | t (triplet) | 7.4 | 3H | |
| N-Ethylaniline [1] | H-2', H-6' (ortho) | 6.58 | d (doublet) | ~8.0 | 2H |
| H-3', H-5' (meta) | 7.15 | t (triplet) | ~8.0 | 2H | |
| H-4' (para) | 6.68 | t (triplet) | ~7.0 | 1H | |
| N-H | 3.42 | br s (broad singlet) | - | 1H | |
| H-1 | 3.11 | q (quartet) | 7.1 | 2H | |
| H-2 | 1.22 | t (triplet) | 7.1 | 3H |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and spectrometer frequency.
Key Spectral Differences and Interpretation
The most telling distinctions in the spectra arise from the allylic versus the saturated alkyl chains.
-
This compound: The presence of the double bond in the allyl group introduces significant complexity. The vinyl protons (H-2, H-3) appear in the downfield region (5.1-6.0 ppm), a characteristic feature absent in the saturated analogs. The H-2 proton exhibits a complex multiplet due to coupling with the allylic protons (H-1) and the two diastereotopic terminal vinyl protons (H-3). These H-3 protons appear as distinct doublets with large geminal and different cis/trans coupling constants. The allylic protons (H-1) are shifted downfield compared to the corresponding protons in N-propylaniline due to the proximity of the double bond and appear as a doublet.
-
N-Propylaniline: The ¹H NMR spectrum of N-propylaniline is characterized by the straightforward signals of a propyl group. The terminal methyl protons (H-3) appear as a triplet, the adjacent methylene protons (H-2) as a sextet, and the methylene protons attached to the nitrogen (H-1) as a triplet. The coupling patterns follow the n+1 rule, leading to predictable multiplicities.
-
N-Ethylaniline: Similar to N-propylaniline, the ethyl group in N-ethylaniline gives rise to a simple pattern: a quartet for the methylene protons (H-1) coupled to the methyl group, and a triplet for the methyl protons (H-2)[1].
The aromatic region in all three compounds displays a similar pattern for the aniline moiety: two doublets for the ortho protons and two triplets for the meta and para protons, respectively. The exact chemical shifts show minor variations due to the different electronic effects of the N-alkyl substituents. The N-H proton in all three compounds typically appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.
Experimental Protocol
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of a liquid amine sample.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated or semi-automated process.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of this compound Proton Assignments
To aid in the interpretation of the ¹H NMR spectrum of this compound, the following diagram illustrates the molecule's structure with the protons labeled according to the assignments in the data table.
Caption: Structure of this compound with proton assignments.
References
Comparing catalysts for selective N-allylation of aniline
A Comparative Guide to Catalysts for Selective N-Allylation of Aniline
For researchers, scientists, and drug development professionals, the selective N-allylation of aniline is a critical transformation for synthesizing valuable intermediates. The choice of catalyst is paramount, directly influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection.
Performance Comparison of Catalytic Systems
The efficiency of N-allylation of aniline is highly dependent on the chosen catalyst. Transition metal catalysts, particularly those based on palladium, have been extensively studied. However, more sustainable and cost-effective alternatives using nickel, copper, and other metals are gaining prominence. The following table summarizes the performance of different catalytic systems based on published experimental data. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and reaction outcomes are highly sensitive to the specific conditions employed[1].
| Catalyst System | Allyl Source | Aniline Derivative | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity |
| Palladium Catalysts | ||||||||
| Pd(OAc)₂/dppf | Allyl alcohol | Aniline | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | Mono-allylated[2] |
| Pd₂(dba)₃/Ligand | Allylic acetate | N-Methylaniline | Cs₂CO₃ | MeCN | RT | 12 | 63 | Branched[2] |
| Nickel Catalysts | ||||||||
| NiBr₂/1,10-phenanthroline | Benzyl alcohol | Aniline | t-BuOK | Toluene | 130 | 48 | up to 96 | Mono-alkylated[3] |
| Iridium Catalysts | ||||||||
| UiO-66–PPh₂–Ir | Benzyl alcohol | Aniline | KOtBu | Dioxane | 110 | 12 | 86 | N-alkylated[4] |
| Phase Transfer Catalysis | ||||||||
| TBAB | Allyl bromide | Substituted aniline | K₂CO₃ | Acetone | Reflux | 4 | High | N-allylated |
| Heterogeneous Catalysts | ||||||||
| 10 wt% WO₃/ZrO₂ | Allyl alcohol | Aniline | - | - | - | - | Good | 97-99% N-allyl aniline |
| Co-based MOF (UiO-67) | Benzyl alcohol | Aniline | - | - | - | - | Excellent | N-alkylated |
Mechanistic Considerations and Catalyst Selection
The choice between different catalytic systems often depends on the desired outcome and substrate scope.
Palladium catalysts are well-established for N-allylation, typically proceeding via the Tsuji-Trost reaction mechanism. This involves the oxidative addition of a Pd(0) species to an allylic electrophile, forming a π-allyl-Pd(II) intermediate, which is then attacked by the amine. The predictability of this mechanism and the wide availability of ligands to fine-tune reactivity make palladium a reliable choice.
Nickel catalysts have emerged as a more cost-effective and earth-abundant alternative to palladium. Nickel-catalyzed reactions can proceed through different mechanistic pathways, sometimes offering novel reactivity.
Iridium and Ruthenium catalysts are often employed in "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategies, which utilize allylic alcohols and generate water as the only byproduct, representing a greener approach.
Phase Transfer Catalysis (PTC) offers a green methodology by facilitating the reaction between reactants in immiscible phases, often leading to milder conditions and increased yields.
Heterogeneous catalysts , such as metal oxides or metal-organic frameworks (MOFs), provide the advantage of easy separation and reusability, contributing to more sustainable processes.
Experimental Workflows and Catalyst Comparison
The general workflow for catalytic N-allylation of anilines is a multi-step process, from combining reactants to product purification. The choice of catalyst introduces variations in this workflow, particularly in the reaction conditions and work-up procedures.
Caption: A generalized experimental workflow for the catalytic N-allylation of aniline.
The logical relationship between different catalyst types can be viewed from the perspective of their mechanistic pathways and key characteristics.
Caption: A logical comparison of different catalytic strategies for N-allylation of aniline.
Detailed Experimental Protocols
Below are representative experimental protocols for key catalytic systems to provide a practical starting point for laboratory work.
Palladium-Catalyzed N-Allylation (Tsuji-Trost Reaction)
A mixture of palladium acetate (Pd(OAc)₂, 0.025 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol), aniline (1.0 mmol), allyl alcohol (1.2 mmol), and titanium(IV) isopropoxide (Ti(OPr-i)₄, 1.2 mmol) in dioxane (5 mL) is stirred under a nitrogen atmosphere at 80°C for 3 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nickel-Catalyzed N-Alkylation with Alcohols
In a reaction vessel, combine the aniline derivative (0.25 mmol), benzyl alcohol (1.0 mmol), NiBr₂ (0.025 mmol), 1,10-phenanthroline (0.05 mmol), and t-BuOK (0.25 mmol). Add toluene (2.0 mL) and place the mixture under a nitrogen atmosphere. The reaction is heated to 130 °C for 48 hours. The conversion can be determined by GC-MS.
Phase Transfer Catalysis for N-Allylation
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aniline (10 mmol), anhydrous potassium carbonate (20 mmol), and tetrabutylammonium bromide (TBAB, 1.25 mmol). Add dry acetone (50 mL) to the flask. To this stirred suspension, add allyl bromide (30 mmol). Heat the reaction mixture to reflux and monitor the reaction progress by TLC. After completion (typically 4 hours), cool the mixture to room temperature. Filter the solid inorganic salts and wash the residue with a small amount of acetone. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Conclusion
The selective N-allylation of aniline can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Palladium catalysts offer high reliability and predictability, while nickel-based systems provide a more economical alternative. Iridium and ruthenium catalysts are suitable for green "borrowing hydrogen" strategies. For sustainable processes, heterogeneous catalysts and phase transfer catalysis present significant benefits. The optimal choice of catalyst will depend on factors such as the specific substrates, desired selectivity, cost, and environmental considerations. This guide serves as a foundational resource to aid researchers in navigating these choices for their synthetic endeavors.
References
A Comparative Guide to the GC-MS Analysis of N-Allylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of N-allylaniline and its primary reaction products. We will explore the GC-MS profiles of products resulting from thermal rearrangement, cyclization, and oxidation, offering supporting experimental data and detailed methodologies. This objective analysis is intended to aid in reaction monitoring, product identification, and purity assessment.
Introduction to this compound Reactivity
This compound is a versatile starting material in organic synthesis. Its chemical behavior is dominated by the interplay between the aniline moiety and the allyl group. Under different conditions, this compound can undergo several transformations, primarily:
-
Thermal Rearrangement (Aza-Claisen Rearrangement): Upon heating, this compound undergoes a[1][1]-sigmatropic rearrangement to form its ortho-isomer, 2-allylaniline. This reaction is often a key step in the synthesis of various heterocyclic compounds.
-
Cyclization: The rearranged product, 2-allylaniline, or this compound itself under certain catalytic conditions, can undergo intramolecular cyclization to form nitrogen-containing heterocycles such as indolines and quinolines.
-
Oxidation: The aniline ring and the allyl group are susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions.
GC-MS is a powerful technique for the analysis of these reaction mixtures, offering both separation of components and their structural identification through mass spectrometry.
GC-MS Performance in the Analysis of this compound and its Derivatives
GC-MS is well-suited for the analysis of the relatively volatile and thermally stable this compound and its common reaction products. Electron Ionization (EI) is the most common ionization technique used, providing detailed fragmentation patterns that act as a "fingerprint" for each compound, aiding in structural elucidation.
Data Presentation: GC-MS Characteristics of this compound and Key Reaction Products
The following table summarizes the expected GC-MS data for this compound and its primary reaction products. Retention times are estimated relative to this compound on a standard non-polar column (e.g., DB-5MS) and will vary depending on the specific chromatographic conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Estimated Relative Retention Time | Key Mass Spectral Fragments (m/z) |
| This compound | 133.19 | 1.00 | 133 (M+) , 132, 118, 106, 93, 77 | |
| 2-Allylaniline | 133.19 | ~1.05 | 133 (M+) , 132, 118, 106, 93, 77 | |
| 2-Methylquinoline | 143.19 | ~1.10 | 143 (M+) , 142, 128, 115[2][3] | |
| Indoline | 119.16 | ~0.90 | 119 (M+) , 118, 91, 77 | |
| Nitrobenzene (Example Oxidation Product) | 123.11 | ~0.85 | 123 (M+) , 93, 77, 65, 51 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate GC-MS analysis.
Protocol 1: GC-MS Analysis of a Thermal Rearrangement Reaction Mixture
Objective: To monitor the conversion of this compound to 2-allylaniline and identify any byproducts.
1. Sample Preparation:
- Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at various time points.
- Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
- Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions: [4]
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL (splitless mode).
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp to 280 °C at 10 °C/min.
- Hold at 280 °C for 5 minutes.
- Mass Spectrometer: Agilent 5977A MS or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peaks for this compound and 2-allylaniline in the total ion chromatogram (TIC) based on their retention times and mass spectra.
- Quantify the relative amounts of each isomer by integrating the peak areas.
- Search the NIST library for the mass spectra of any unknown peaks to identify potential byproducts.
Comparison with Alternative Analytical Techniques: HPLC
High-Performance Liquid Chromatography (HPLC) is a viable alternative for the analysis of this compound and its reaction products, particularly for compounds that may be thermally labile or non-volatile.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | May be required for polar anilines to improve volatility and peak shape. | Generally not required for aniline derivatives. |
| Sensitivity | Generally very high, especially with selected ion monitoring (SIM). | Good sensitivity, which can be enhanced with detectors like mass spectrometry (LC-MS). |
| Identification | Provides definitive identification through mass spectral fragmentation patterns and library matching. | Identification is based on retention time, requiring reference standards. Coupling with a mass spectrometer (LC-MS) provides definitive identification. |
| Speed | Typically faster run times for volatile compounds. | Can have longer run times, but method development offers high flexibility. |
For routine monitoring of the thermal rearrangement of this compound, where the components are volatile and thermally stable, GC-MS is often the more efficient choice due to its speed and definitive identification capabilities. However, for the analysis of potential polar oxidation products or in instances where derivatization is undesirable, HPLC offers a powerful alternative.
Visualizations
This compound Reaction Pathways
Caption: Reaction pathways of this compound.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of reaction products.
Comparison of Analytical Techniques
Caption: Decision logic for selecting an analytical technique.
References
Distinguishing N-Allylaniline and 2-Allylaniline: A Spectroscopic Comparison Guide
In the fields of synthetic chemistry and drug development, the precise structural characterization of isomers is of paramount importance. N-allylaniline and 2-allylaniline, while both serving as valuable precursors, exhibit distinct reactivity based on the position of the allyl group.[1] This guide provides a comprehensive comparison of these two isomers using fundamental spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to enable their unambiguous differentiation.
Molecular Structures and Key Differentiators
The fundamental difference between this compound and 2-allylaniline lies in the point of attachment of the allyl group to the aniline moiety. In this compound, the allyl group is bonded to the nitrogen atom, whereas in 2-allylaniline, it is attached to the ortho-carbon of the benzene ring.[1] This seemingly subtle distinction leads to significant differences in their spectroscopic signatures.
Caption: Molecular structures of this compound and 2-allylaniline.¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing these isomers by analyzing the chemical environment of the protons. The key differences are observed in the signals corresponding to the amine proton(s) and the protons of the allyl group and aromatic ring.
Key Distinguishing Features in ¹H NMR:
-
Amine Proton(s): this compound, a secondary amine, will show a single proton signal for the N-H group, which may be broad. In contrast, 2-allylaniline, a primary amine, will exhibit a signal corresponding to two protons for the -NH₂ group, also typically broad.[2][3]
-
Allyl Group Protons: The chemical shifts of the methylene protons (-CH₂-) in the allyl group are different. In this compound, these protons are adjacent to a nitrogen atom, while in 2-allylaniline, they are attached to the aromatic ring. This results in distinct chemical shifts.
-
Aromatic Protons: The substitution pattern on the benzene ring in 2-allylaniline leads to a more complex splitting pattern for the aromatic protons compared to the more symmetrical pattern observed for this compound.
Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts in CDCl₃)
| Assignment | This compound (ppm) | 2-Allylaniline (ppm) [2] | Key Difference |
| -NH-/-NH₂ | ~3.7 (1H, broad s) | ~3.65 (2H, broad s) | Number of protons and integration. |
| Ar-H | ~6.6-7.2 (m) | ~6.6-7.1 (m) | Different splitting patterns due to substitution. |
| -CH=CH₂ | ~5.8-6.0 (m) | ~5.95 (m) | Similar region, but coupling may differ. |
| -CH=CH₂ | ~5.1-5.3 (m) | ~5.10-5.15 (d) | Similar region. |
| Ar-CH₂- / N-CH₂- | ~3.8 (d) | ~3.35 (d) | Significant difference in chemical shift. |
Caption: ¹H NMR-based differentiation workflow.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides complementary information, highlighting differences in the carbon skeleton of the two isomers.
Key Distinguishing Features in ¹³C NMR:
-
Allyl Group Carbons: The chemical shifts of the allyl group carbons, particularly the methylene carbon (-CH₂-), will differ due to their attachment to either a nitrogen atom or the aromatic ring.
-
Aromatic Carbons: The carbon attached to the amino group (C-N) in 2-allylaniline will show a different chemical shift compared to the corresponding carbon in this compound due to the ortho-allyl substituent. The number of distinct aromatic signals can also differ based on symmetry.
Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts in CDCl₃)
| Assignment | This compound (ppm) | 2-Allylaniline (ppm) | Key Difference |
| Ar-C-N | ~148 | ~144.5 | Different electronic environment around the C-N bond. |
| Ar-C | Multiple signals | Multiple signals | Different substitution patterns affect chemical shifts. |
| -CH=CH₂ | ~135 | ~136.0 | Similar chemical shifts. |
| -CH=CH₂ | ~117 | ~116.0 | Similar chemical shifts. |
| Ar-CH₂- / N-CH₂- | ~48 | ~35.0 | Significant difference due to attachment to N vs. C. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The primary distinction between the two allylaniline isomers lies in the N-H stretching vibrations.
Key Distinguishing Features in IR:
-
N-H Stretch: this compound, a secondary amine, will exhibit a single N-H stretching band. In contrast, 2-allylaniline, a primary amine, will show two distinct N-H stretching bands (symmetric and asymmetric).
-
C-N Stretch: The C-N stretching vibrations may also appear at slightly different wavenumbers.
Table 3: Comparative IR Data (Approximate Frequencies in cm⁻¹)
| Vibrational Mode | This compound (cm⁻¹) | 2-Allylaniline (cm⁻¹) | Key Difference |
| N-H Stretch | One band (~3400) | Two bands (3450 - 3300) | Presence of one vs. two bands is definitive. |
| Aromatic C-H Stretch | ~3050 | 3100 - 3000 | Generally similar. |
| Allyl C-H Stretch | ~3080 | 3080 - 3010 | Generally similar. |
| C=C Stretch (Allyl) | ~1640 | 1640 - 1620 | Generally similar. |
| C=C Stretch (Aromatic) | ~1600, 1500 | 1600, 1490 | Generally similar. |
| C-N Stretch | ~1315 | 1340 - 1250 | Slight difference in position. |
Caption: IR-based differentiation workflow.
Mass Spectrometry (MS)
Both this compound and 2-allylaniline have the same molecular formula (C₉H₁₁N) and molecular weight (133.19 g/mol ). Therefore, their molecular ion peaks ([M]⁺) will appear at the same mass-to-charge ratio (m/z). Differentiation must be based on their fragmentation patterns.
Key Distinguishing Features in MS:
-
Fragmentation Pattern: The fragmentation patterns will differ due to the different bond connectivities. For this compound, a common fragmentation would be the loss of the allyl group. For 2-allylaniline, fragmentation may involve rearrangements and cleavage of the allyl group from the aromatic ring, leading to different fragment ions. The base peak for this compound is often observed at m/z 106.
Table 4: Comparative Mass Spectrometry Data
| Parameter | This compound | 2-Allylaniline | Key Difference |
| Molecular Formula | C₉H₁₁N | C₉H₁₁N | Identical |
| Molecular Weight | 133.19 | 133.19 | Identical |
| Molecular Ion (m/z) | 133 | 133 | Identical |
| Key Fragment Ions (m/z) | 132, 106 (Base Peak), 77 | Varies | Different fragmentation patterns. |
Experimental Protocols
Standard protocols for the spectroscopic analysis of liquid organic compounds are applicable.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the allylaniline sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) using a Fourier transform, followed by phasing and baseline correction. Calibrate the spectrum using the TMS signal (¹H) or the solvent signal (¹³C).
IR Spectroscopy (FT-IR with ATR)
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric contributions.
-
Sample Analysis: Place a small drop of the neat liquid sample onto the ATR crystal. Acquire the sample spectrum, typically co-adding 16-32 scans.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup: Use a GC column suitable for aromatic amines. Set appropriate temperature programs for the injector, oven, and transfer line to ensure vaporization and separation.
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution. The mass spectrometer, operating in Electron Ionization (EI) mode (typically at 70 eV), will record the mass spectra of the components as they elute from the GC column.
-
Data Analysis: Identify the peak corresponding to the allylaniline isomer in the total ion chromatogram and analyze its mass spectrum.
Conclusion
The differentiation of this compound and 2-allylaniline is readily achievable through a combination of standard spectroscopic techniques. IR spectroscopy provides a clear and rapid distinction based on the number of N-H stretching bands. ¹H and ¹³C NMR offer detailed structural information, with key differences in the chemical shifts of the amine and allyl group protons and carbons. While mass spectrometry shows an identical molecular ion, the fragmentation patterns can serve as a confirmatory tool. By employing these methods, researchers can confidently identify and characterize these important synthetic intermediates.
References
A Comparative Guide to the Synthesis and Gas Chromatographic Validation of N-Allylaniline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to N-Allylaniline, Supported by Experimental Data and Methodologies.
This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules.[1][2] Its utility in organic synthesis, particularly in the formation of heterocyclic compounds, necessitates reliable and efficient synthetic routes, as well as robust analytical methods for its quantification and purity assessment.[3][4] This guide provides a comparative overview of common synthetic methods for this compound and details the validation of its analysis using gas chromatography (GC).
Comparison of Synthesis Methods for this compound
The selection of a synthetic strategy for this compound is often a balance between reaction yield, selectivity, reaction time, and the use of specific reagents. Below is a comparison of two common methods for the N-alkylation of aniline.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product(s) |
| Method 1: Direct Alkylation with Allyl Chloride | Aniline, Allyl chloride | Sodium hydroxide | Water | 75 - 84 | 4 | 78.1 | This compound, N,N-diallylaniline |
| Method 2 (adapted): Conventional N-allylation with Allyl Bromide | 4-chloroaniline, Allyl bromide | Potassium carbonate | Ethanol | 70 | 24 | Not specified for mono-allylation | Mixture of N-Allyl-4-chloroaniline and N,N-diallyl-4-chloroaniline[5] |
Experimental Protocols
Synthesis of this compound via Direct Alkylation (Method 1)
This protocol is based on a reported synthesis of this compound.
-
In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, combine 372.5 g of aniline (4.000 mol) and 320.0 g of a 25% by mass aqueous sodium hydroxide solution (2.000 mol).
-
Heat the mixture to 80 °C.
-
Once the internal temperature has stabilized, add 76.5 g (1.000 mol) of allyl chloride dropwise over 2 hours at a temperature of 75 to 84 °C.
-
Stir the mixture at this temperature for an additional 2 hours.
-
After cooling to room temperature, the reaction solution is separated.
-
The oil phase is then distilled to obtain this compound.
The progress and composition of the reaction mixture can be monitored by gas chromatography.
Validation of this compound by Gas Chromatography
A robust gas chromatography (GC) method is essential for the accurate quantification and purity assessment of this compound. The following is a general protocol adaptable for this purpose, based on established methods for aniline derivatives.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.
Chromatographic Conditions (Typical):
-
Column: Equity-5, 30 m × 0.25 mm I.D., 0.25 μm film thickness.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 15 °C/min to 325 °C.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 325 °C.
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.
-
Injection: 1 µL, splitless.
Method Validation Parameters: To ensure the reliability of the analytical data, the GC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~3 ng/mL |
| Selectivity | High | Moderate to High |
Note: The values in this table are typical for the analysis of related compounds and should be experimentally verified for this compound.
Visualization of Experimental Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams outline the synthesis and validation workflow, as well as a logical comparison of analytical techniques.
Caption: Experimental workflow for the synthesis and GC validation of this compound.
Caption: Logical comparison of GC and HPLC for this compound analysis.
References
A Comparative Guide to the Reactivity of Aniline and N-Alkylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of aniline and its N-alkylated derivatives. Understanding the nuanced differences in their behavior is critical for designing synthetic routes, predicting reaction outcomes, and developing novel chemical entities. This document summarizes key experimental data on their basicity and reactivity in electrophilic aromatic substitution and oxidation reactions, provides detailed experimental protocols, and illustrates the underlying principles governing their chemical behavior.
Executive Summary
The reactivity of the aromatic ring in aniline is significantly modulated by alkyl substitution on the nitrogen atom. Both aniline and N-alkylanilines are highly activated towards electrophilic aromatic substitution due to the powerful electron-donating nature of the amino group. The nitrogen's lone pair increases electron density in the benzene ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions.
N-alkylanilines are generally more reactive than aniline. The alkyl groups introduce a positive inductive effect (+I), further enriching the electron density on the nitrogen and, consequently, the aromatic ring.[1][2] This enhanced nucleophilicity, however, is balanced by steric effects. The bulkiness of the alkyl groups can hinder the approach of electrophiles, particularly at the ortho positions, and may influence the planarity of the system, affecting resonance.[3] These competing electronic and steric factors lead to notable differences in reaction rates and regioselectivity.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data comparing the properties and reactivity of aniline, N-methylaniline, and N-ethylaniline.
Table 1: Comparison of Basicity
The basicity of an amine is a direct measure of the availability of the nitrogen's lone pair of electrons. It is quantified by the pKa of its conjugate acid (anilinium ion). A higher pKa value indicates a stronger base.
| Compound | Structure | pKa of Conjugate Acid | Relative Basicity |
| Aniline | C₆H₅NH₂ | ~4.6[1] | Least Basic |
| N-Methylaniline | C₆H₅NHCH₃ | ~4.85[4] | Intermediate |
| N-Ethylaniline | C₆H₅NHC₂H₅ | ~5.11 | Most Basic |
The data clearly shows that N-alkylation increases basicity. The electron-donating alkyl groups push electron density towards the nitrogen, making its lone pair more available for protonation.
Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution
This table highlights the differences in outcomes for common electrophilic substitution reactions. The high activation of the ring often leads to challenges in controlling the reactions.
| Reaction | Reagents | Aniline Product(s) | N-Alkylaniline Product(s) (Example: N-Methylaniline) | Key Observations |
| Bromination | Br₂ in H₂O or CH₃COOH | 2,4,6-Tribromoaniline (precipitates immediately) | Predominantly 2,4,6-tribromo-N-methylaniline | Both are extremely reactive, leading to polysubstitution. The high activation from the -NH₂ and -NHR groups makes mono-substitution difficult without a protecting group strategy. |
| Nitration | HNO₃ / H₂SO₄ | Oxidation, tar formation, significant amount of m-nitroaniline (from anilinium ion) | Similar issues with oxidation and tar formation. Product distribution can be inconsistent. | Direct nitration under strongly acidic conditions is impractical for both. The basic nitrogen is protonated, forming a deactivating -NH₃⁺ or -NH₂R⁺ group. Controlled nitration methods are necessary. |
| Acylation | RCOCl, AlCl₃ | No reaction (forms complex with AlCl₃) | No reaction (forms complex with AlCl₃) | The Lewis basicity of the nitrogen atom leads to coordination with the Lewis acid catalyst, deactivating the ring and preventing the Friedel-Crafts reaction. |
Underlying Principles of Reactivity
The differences in reactivity can be attributed to a combination of electronic and steric effects.
References
Safety Operating Guide
Proper Disposal of N-Allylaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential, step-by-step procedures for the safe and compliant disposal of N-Allylaniline. Adherence to these guidelines is critical for protecting personnel, preventing environmental contamination, and ensuring regulatory compliance.
This compound is a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and eye irritation and is suspected of causing genetic defects. Furthermore, it is harmful to aquatic life with long-lasting effects. Therefore, this compound and any materials contaminated with it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment (PPE) is mandatory when handling this substance:
-
Gloves: Chemical-resistant gloves are required. Inspect gloves for any signs of degradation or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Protective Clothing: A flame-resistant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of vapor inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Quantitative Hazard Data
The following table summarizes key quantitative data for this compound, which should inform handling and disposal decisions.
| Property | Value | Source |
| Boiling Point | 218-220 °C | |
| Density | 0.982 g/cm³ at 25 °C | |
| Flash Point | 193 °F (89.4 °C) | |
| Toxicity to Fish (Fathead Minnow) | LC50: 35.9 mg/l (96 h) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.
-
Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must also be disposed of as hazardous waste in a designated container.
2. Container Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound".
-
Keep the container tightly closed and store it in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials.
3. Spill Management:
-
In the event of a small spill, ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material such as sand, diatomite, or universal binders. Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. Professional Disposal:
-
The final and most critical step is to arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. This ensures that the waste is managed in a safe, compliant, and environmentally responsible manner.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Allylaniline
For laboratory professionals engaged in cutting-edge research and development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety protocols and logistical plans for the use of N-Allylaniline, ensuring both personal safety and experimental integrity. This compound is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] It is also suspected of causing genetic defects and is harmful to aquatic life.[1] Adherence to these procedural steps is critical for mitigating risks.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary when handling this compound. The following table summarizes the required PPE, providing specifications and the rationale for each.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton). While some sources mention nitrile for short-term use, others advise against it for the related compound aniline. | To prevent skin contact and absorption, which can be toxic. |
| Eye & Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a significant splash hazard. | To protect eyes from splashes, which can cause serious irritation. |
| Skin & Body Protection | A laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin contact with clothing. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. For situations exceeding exposure limits, a respirator with an appropriate filter (e.g., type ABEK EN14387) is required. | To minimize the inhalation of harmful vapors that can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural workflow for the safe handling of this compound from preparation to post-experiment cleanup.
Preparation and Engineering Controls
-
Training: Before commencing any work, ensure all personnel have been trained on the specific hazards of this compound and have read the Safety Data Sheet (SDS).
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.
-
Material Gathering: Assemble all necessary equipment and reagents before introducing this compound to the workspace.
Handling the Chemical
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Avoid Contact: Prevent any contact with skin, eyes, and clothing. Do not breathe in vapors or mists.
-
Dispensing: Carefully dispense the required amount of the chemical, keeping the container tightly sealed when not in use.
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other potential ignition sources as it is a combustible liquid.
Post-Handling and Cleanup
-
Decontamination: After use, wipe down the immediate work area and any equipment to prevent the accumulation of chemical residue.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step to ensure environmental and personal safety. This compound waste must be managed as hazardous.
Waste Collection and Segregation
-
Designated Container: Collect all this compound waste, including contaminated materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
No Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety office.
-
Container Sealing: Keep waste containers tightly sealed and store them in a secure, designated area away from incompatible materials.
Professional Disposal
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. This is mandatory to ensure compliance with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies.
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use an inert absorbent material, such as sand, vermiculite, or a universal binder, to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
